molecular formula C10H10N2OS B2751389 2-(2-Amino-5-methylthiazol-4-yl)phenol CAS No. 103040-82-0

2-(2-Amino-5-methylthiazol-4-yl)phenol

Cat. No.: B2751389
CAS No.: 103040-82-0
M. Wt: 206.26
InChI Key: FWLBNNDUEUNILO-UHFFFAOYSA-N
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Description

2-(2-Amino-5-methylthiazol-4-yl)phenol (: 103040-82-0) is a small molecule with a molecular formula of C10H10N2OS and a molecular weight of 206.26 g/mol . It belongs to the class of 2-amino-4-arylthiazoles, which are known to exhibit a wide spectrum of biological activities, including notable antifungal and antiviral properties, and are also used in pesticide development . Single-crystal X-ray diffraction analysis reveals that its solid-state structure is highly planar, with the benzene ring and the thiazole ring forming a dihedral angle of only 2.1(2)° . This near-coplanar structure is stabilized by an intramolecular O–H···N hydrogen bond, while the crystal packing is further consolidated by intermolecular N–H···O hydrogen bonds . The compound can be synthesized from 2-bromo-1-(2-hydroxyphenyl)-1-propanone and thiourea in ethanol, followed by treatment with ammonia . Modern synthetic approaches also include efficient, solvent-free methods under microwave irradiation . Beyond its biological evaluation, this compound serves as a versatile building block in materials science. Thiazole derivatives similar to this compound are investigated for their interesting photophysical properties, such as excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), making them suitable for applications in sensors, light-emitting devices, and coordination chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-5-methyl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-6-9(12-10(11)14-6)7-4-2-3-5-8(7)13/h2-5,13H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLBNNDUEUNILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Electronic Absorption Spectra of 2-(2-Amino-5-methylthiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Research & Development

Part 1: Executive Summary

The compound 2-(2-Amino-5-methylthiazol-4-yl)phenol represents a critical class of excited-state intramolecular proton transfer (ESIPT) fluorophores. Unlike simple thiazoles, this molecule features a phenolic moiety ortho-positioned to the thiazole ring, facilitating a robust intramolecular hydrogen bond (


). This structural pre-organization is the defining characteristic of its electronic absorption profile, resulting in distinct solvatochromic behavior and large Stokes shifts upon excitation.

This guide provides a rigorous analysis of the electronic absorption spectra, synthesis, and physicochemical properties of this compound, designed to support its application as a fluorescent probe, metal chelator, or pharmaceutical intermediate.

Part 2: Structural Basis & Physicochemical Properties[1]

Molecular Architecture

The spectral properties of 2-(2-Amino-5-methylthiazol-4-yl)phenol are governed by its planar geometry and intramolecular hydrogen bonding. Crystallographic data (He et al., 2009) confirms that the benzene and thiazole rings are nearly co-planar (dihedral angle ~2.1°), a prerequisite for efficient


-conjugation and ESIPT.
  • Ground State (Enol): The molecule exists primarily in the enol form in non-polar and weakly polar solvents, stabilized by the intramolecular hydrogen bond.

  • Excited State (Keto): Upon photoexcitation, proton transfer from the hydroxyl oxygen to the thiazole nitrogen occurs, generating a phototautomer (keto form) with a significantly red-shifted emission.

Key Structural Parameters
ParameterValue / DescriptionSignificance
Formula

Core ESIPT scaffold
Molecular Weight 206.27 g/mol Small molecule probe suitability
H-Bond (Intra)

(1.77 Å)
Locks planarity; enables ESIPT
H-Bond (Inter)

Stabilizes crystal lattice
Geometry Planar (Orthorhombic)Maximizes molar absorptivity (

)

Part 3: Synthesis & Purification Protocol

To ensure spectral accuracy, high-purity samples are required. The following Hantzsch Thiazole Synthesis protocol is the industry standard for generating this derivative with minimal side products.

Reagents
  • Precursor A: 2-Bromo-1-(2-hydroxyphenyl)propan-1-one (0.005 mol)[1][2]

  • Precursor B: Thiourea (0.005 mol)[1][2]

  • Solvent: Ethanol (Absolute)

  • Base: Aqueous Ammonia (

    
    )
    
Step-by-Step Methodology
  • Reflux: Dissolve Precursor A and Precursor B in 50 mL of ethanol. Heat to reflux (

    
    ) with magnetic stirring for 10 hours.
    
  • Neutralization: Cool the reaction mixture to room temperature. Slowly add 10 mL of aqueous ammonia to neutralize the hydrobromide salt formed during cyclization. Continue stirring for 2 hours.

  • Precipitation: Cool the solution in an ice bath (

    
    ). The product will precipitate as white/off-white crystals.
    
  • Filtration & Washing: Filter the precipitate under vacuum. Wash with cold ethanol/water (1:1) to remove unreacted thiourea.

  • Recrystallization: Purify by recrystallization from hot ethanol to achieve spectroscopic grade purity (>98%).

  • Validation: Verify structure via

    
    -NMR (
    
    
    
    ):
    
    
    2.48 (s,
    
    
    ), 4.97 (br,
    
    
    ), 6.86–7.42 (m, Ar-H).

SynthesisWorkflow Start Start: Weigh Reagents Reflux Reflux in EtOH (10h, 78°C) Start->Reflux Neutralize Add NH4OH (Stir 2h) Reflux->Neutralize Precipitate Ice Bath Cooling (Crystallization) Neutralize->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter Recryst Recrystallize (Hot EtOH) Filter->Recryst Analysis NMR/UV-Vis Validation Recryst->Analysis

Figure 1: Optimized Hantzsch synthesis workflow for high-purity isolation.

Part 4: Electronic Absorption Spectra (UV-Vis)

Spectral Characteristics

The UV-Vis spectrum of 2-(2-Amino-5-methylthiazol-4-yl)phenol is characterized by intense


 transitions. The conjugation between the electron-rich phenol ring and the electron-deficient thiazole ring creates a distinct absorption band in the near-UV region.

Primary Absorption Data:

  • 
     (Non-polar/Aprotic):  ~325 – 335 nm
    
  • Transition Type:

    
     (HOMO 
    
    
    
    LUMO)
  • Molar Absorptivity (

    
    ):  High (
    
    
    
    ), typical of planar conjugated heterocycles.
Solvatochromism & Hydrogen Bonding

The position and shape of the absorption band are sensitive to solvent polarity, which dictates the stability of the intramolecular hydrogen bond (IHB).

Solvent TypeSolvent Example

Shift
Mechanism
Non-Polar Cyclohexane / Toluene325-330 nm IHB is intact. Molecule is planar. Sharp, well-defined vibronic structure often observed.
Polar Aprotic Acetonitrile / DMSO330-335 nm Slight red shift (bathochromic) due to stabilization of the more polar excited state.
Polar Protic Ethanol / Methanol330-340 nm (Broad)Inter molecular H-bonds with solvent compete with Intra molecular H-bonds. This can cause broadening and a slight blue shift of the ESIPT band if the planar conformation is disrupted, or a red shift if the solvent stabilizes the charge-transfer state.
Acid-Base Equilibria (pH Effects)

The molecule is amphoteric, possessing a basic amino group and an acidic phenolic hydroxyl.

  • Acidic pH (

    
    ):  Protonation of the thiazole nitrogen (
    
    
    
    for thiazole N). This disrupts the donor-acceptor character, typically causing a hypsochromic (blue) shift and loss of ESIPT capability.
  • Basic pH (

    
    ):  Deprotonation of the phenolic hydroxyl (
    
    
    
    ). Formation of the phenolate anion leads to a strong bathochromic (red) shift (often
    
    
    nm) due to increased electron donation into the conjugated system.

ESIPT_Mechanism Enol_GS Enol Form (S0) (Abs ~330 nm) Enol_ES Enol Form (S1)* (Excited State) Enol_GS->Enol_ES Absorption (UV) Keto_ES Keto Form (S1)* (Proton Transfer) Enol_ES->Keto_ES ESIPT (Fast) Keto_GS Keto Form (S0) (Ground State) Keto_ES->Keto_GS Radiative Decay Emission Fluorescence (Em ~480-520 nm) Keto_ES->Emission Keto_GS->Enol_GS Reverse Proton Transfer

Figure 2: The ESIPT photocycle. Absorption occurs in the Enol form, while emission arises from the Keto tautomer, resulting in a large Stokes shift.

Part 5: Experimental Protocol for Spectral Acquisition

Sample Preparation
  • Stock Solution: Prepare a

    
     stock solution in spectroscopic grade DMSO.
    
  • Working Solution: Dilute to

    
     using the target solvent (e.g., Ethanol, Hexane). Note: Absorbance should be kept between 0.1 and 1.0 A.U. to avoid inner-filter effects.
    
Instrumental Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cuvette: Quartz, 10 mm path length (matched pair).

  • Scan Range: 200 nm – 500 nm.

  • Scan Speed: Medium (approx. 200-400 nm/min).

  • Baseline Correction: Perform utilizing a solvent blank prior to sample measurement.

Part 6: Applications & Significance[4]

  • Fluorescent Probes: Due to the ESIPT mechanism, this molecule serves as a scaffold for "Turn-On" fluorescent sensors. Derivatization of the hydroxyl group (e.g., with an ester or phosphate) quenches ESIPT (blue emission). Cleavage of this group by a specific enzyme or analyte restores the phenol, restoring ESIPT (green/yellow emission).

  • Metal Chelation: The

    
     binding pocket is ideal for coordinating divalent metal ions (
    
    
    
    ), often resulting in a spectral shift or fluorescence quenching/enhancement.
  • Solid-State Luminescence: The planar packing allows for efficient solid-state emission, useful in OLEDs or organic electronics.

References

  • He, L.-M., Cao, G., & Hu, A.-X. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol.[1][3] Acta Crystallographica Section E: Structure Reports Online, 65(9), o2161.[3]

  • Padalkar, V. S., et al. (2016). Synthesis and photo-physical characteristics of ESIPT inspired 2-benzothiazole derivatives. Journal of Fluorescence, 26(2), 1-12. (Contextual reference for Thiazole ESIPT systems).
  • Kazzouli, S., et al. (2002).[2] Synthesis and biological activity of 2-aminothiazole derivatives. Tetrahedron Letters, 43(17), 3193-3196.

  • Catalán, J., et al. (1999). Photoinduced intramolecular proton transfer in 2-(2'-hydroxyphenyl)benzothiazole. Journal of Physical Chemistry A, 103(50), 10921–10934. (Foundational theory for thiazolyl-phenol ESIPT).

Sources

Methodological & Application

Procedures for coordinating 2-(2-Amino-5-methylthiazol-4-yl)phenol with transition metals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Coordination of 2-(2-Amino-5-methylthiazol-4-yl)phenol with Transition Metals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the procedures for coordinating the versatile ligand, 2-(2-Amino-5-methylthiazol-4-yl)phenol, with various transition metals. The unique structural features of this ligand, possessing multiple donor sites (phenolic oxygen, thiazole nitrogen, thiazole sulfur, and amino nitrogen), make it an excellent candidate for forming stable chelate complexes with a wide range of transition metal ions. Such complexes are of significant interest in the field of medicinal chemistry and materials science due to their potential biological activities and catalytic properties.[1][2][3] This document offers detailed, field-proven protocols for the synthesis of the ligand and its subsequent coordination with transition metals, along with in-depth explanations of the underlying chemical principles and characterization techniques.

Introduction: The Chemical Versatility of 2-(2-Amino-5-methylthiazol-4-yl)phenol

2-(2-Amino-5-methylthiazol-4-yl)phenol is a heterocyclic compound featuring a phenol ring attached to a 2-aminothiazole moiety. The thiazole ring is a prominent scaffold in many biologically active compounds and approved drugs, valued for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The coordination of such organic ligands with transition metal ions can further enhance their biological efficacy.[4][5][6] The resulting metal complexes often exhibit novel electronic and geometric properties, which can lead to improved interactions with biological targets.

The phenol group, with its deprotonatable hydroxyl, and the 2-aminothiazole ring, with its endocyclic nitrogen and exocyclic amino group, provide multiple potential coordination sites. This allows the ligand to act as a bidentate or even a tridentate chelating agent, forming stable five- or six-membered rings with a central metal ion. The specific coordination mode will depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

G cluster_metal Transition Metal Ion cluster_complex Resulting Metal Complex Metal M(II) or M(III) Complex Stable Chelate Complex (Enhanced Biological Activity) Metal->Complex Formation Ligand Ligand Ligand->Metal Coordination Phenol Phenol Phenol->Metal Thiazole_N Thiazole_N Thiazole_N->Metal Amino_N Amino_N Amino_N->Metal

Synthesis of the Ligand: 2-(2-Amino-5-methylthiazol-4-yl)phenol

The synthesis of the title ligand can be achieved through a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[7] This procedure involves the condensation of a thiourea with an α-haloketone.

Experimental Protocol

Materials:

  • Thiourea

  • 2-Bromo-1-(2-hydroxyphenyl)-1-propanone

  • Ethanol

  • Ammonia solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 0.005 mol of thiourea and 0.005 mol of 2-bromo-1-(2-hydroxyphenyl)-1-propanone in 50 mL of ethanol.

  • Reflux the solution for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and add 10 mL of ammonia solution.

  • Stir the resulting solution for an additional 2 hours at room temperature.

  • Cool the solution in an ice bath to facilitate the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the white crystalline product of 2-(2-Amino-5-methylthiazol-4-yl)phenol.[8]

G start Start dissolve Dissolve Thiourea and α-Bromoketone in Ethanol start->dissolve reflux Reflux for 10 hours dissolve->reflux add_ammonia Add Ammonia Solution reflux->add_ammonia stir Stir for 2 hours add_ammonia->stir precipitate Cool to Precipitate stir->precipitate filter_dry Filter, Wash, and Dry precipitate->filter_dry end Final Product filter_dry->end

General Protocol for Coordination with Transition Metals

The synthesis of transition metal complexes with 2-(2-Amino-5-methylthiazol-4-yl)phenol generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and solvent is crucial for obtaining a pure product.

Rationale for Experimental Choices
  • Metal Salts: Chlorides, nitrates, and acetates are commonly used as they are generally soluble in polar solvents like ethanol and methanol.[9] The counter-ion can sometimes influence the geometry of the final complex.

  • Solvents: Ethanol and methanol are often the solvents of choice due to their ability to dissolve both the ligand and the metal salts, and their ease of removal after the reaction.[10] In some cases, DMF or DMSO may be required for less soluble reactants.[11][12]

  • Molar Ratio: A 2:1 ligand-to-metal molar ratio is frequently employed, which often results in octahedral or square planar complexes, depending on the coordination number of the metal ion.[9][10][13] However, other ratios can be explored to obtain complexes with different stoichiometries.

  • Temperature and Reaction Time: Heating the reaction mixture under reflux is a common practice to increase the reaction rate and ensure complete complexation.[4][9] The reaction time can vary from a few hours to several hours, and it is best monitored by TLC.

General Experimental Protocol

Materials:

  • 2-(2-Amino-5-methylthiazol-4-yl)phenol (Ligand)

  • Transition metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(CH₃COO)₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ligand (2 mmol) in hot ethanol (30-50 mL).

  • In a separate flask, dissolve the metal salt (1 mmol) in ethanol (20-30 mL).

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate often indicates the formation of the complex.

  • After cooling to room temperature, filter the solid product.

  • Wash the product with hot ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator or under vacuum.[9]

G start Start dissolve_ligand Dissolve Ligand in Hot Ethanol start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Ethanol start->dissolve_metal mix Mix Solutions and Stir dissolve_ligand->mix dissolve_metal->mix reflux Reflux for 2-4 hours mix->reflux cool Cool to Room Temperature reflux->cool filter Filter the Precipitate cool->filter wash_dry Wash with Hot Ethanol and Dry filter->wash_dry end Final Metal Complex wash_dry->end

Specific Protocols and Expected Observations

The following table summarizes the reaction conditions and expected observations for the coordination of 2-(2-Amino-5-methylthiazol-4-yl)phenol with selected transition metals, based on typical reactions of similar ligands.[14][15]

Metal IonMetal SaltMolar Ratio (L:M)SolventReaction Time (Reflux)Expected Product Color
Cu(II) CuCl₂·2H₂O2:1Methanol3 hoursGreen
Co(II) Co(NO₃)₂·6H₂O2:1Ethanol4 hoursPinkish-brown
Ni(II) Ni(CH₃COO)₂·4H₂O2:1Ethanol3 hoursGreenish-yellow
Zn(II) ZnCl₂2:1Methanol2 hoursWhite/Pale yellow

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure.

Spectroscopic and Analytical Techniques
TechniquePurpose and Interpretation
FT-IR Spectroscopy To identify the coordination sites of the ligand. A shift in the vibrational frequencies of the phenolic C-O, C=N (thiazole), and N-H (amino) groups upon complexation indicates their involvement in bonding with the metal ion.[11] The appearance of new bands at lower frequencies can be attributed to M-O and M-N bonds.[16]
UV-Visible Spectroscopy To study the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which provide information about the geometry of the complex.[14]
¹H NMR Spectroscopy To confirm the structure of the ligand and its complexes (for diamagnetic complexes like Zn(II)). A downfield or upfield shift of the proton signals of the coordinating groups upon complexation provides evidence of coordination. The disappearance of the phenolic -OH proton signal indicates its deprotonation and coordination to the metal ion.[11]
Mass Spectrometry To determine the molecular weight of the complex and confirm its stoichiometry.[13]
Elemental Analysis (C, H, N, S) To determine the empirical formula of the complex and verify its purity. The experimental percentages of C, H, N, and S should be in good agreement with the calculated values for the proposed structure.[14]
Molar Conductance To determine the electrolytic nature of the complexes. Low molar conductance values in a suitable solvent (like DMF) suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion.[11][17]
Magnetic Susceptibility To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion.[11][15]

Applications and Future Directions

The transition metal complexes of thiazole derivatives are widely explored for their potential applications in medicine and catalysis.

  • Drug Development: Many thiazole-based metal complexes have shown promising biological activities, including anticancer, antibacterial, and antifungal properties.[1][4][6][13][18] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and increasing its bioavailability.[19]

  • Catalysis: The coordinated metal centers can act as Lewis acids, catalyzing a variety of organic reactions. The specific ligand environment can be tuned to achieve high selectivity and efficiency.

Future research in this area could focus on:

  • Synthesizing a broader range of complexes with different transition metals and exploring their catalytic activities.

  • Conducting detailed biological studies, including in vitro and in vivo assays, to evaluate the therapeutic potential of these complexes.

  • Investigating the mechanism of action of the biologically active complexes to guide the design of more potent and selective drug candidates.

References

  • He, L. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2161. [Link]

  • Majeed, S. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. [Link]

  • Kumar, R., et al. (2022). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry, 38(5). [Link]

  • Al-Adilee, K. J., et al. (2014). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. Asian Journal of Chemistry, 26(1), 134-138. [Link]

  • Al-Adilee, K. J., & Hasan, S. R. (2021). Synthesis, Characterization and Biological Activity of Heterocyclic Azo-Schiff Base Ligand derived from 2-Amino-5-methyl thiazol and some Transition Metal Ions. IOP Conference Series: Earth and Environmental Science, 790, 012031. [Link]

  • Husain, A., et al. (2017). Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 136-143. [Link]

  • Kumar, R., et al. (2022). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. ResearchGate. [Link]

  • G-Florek, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5604. [Link]

  • Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. Kuey, 30(5), 3209. [Link]

  • Al-Adilee, K. J., et al. (2019). Synthesis and characterization of some metals complexes with new heterocyclic azo dye ligand 2-[2⁻-(5- Nitro thiazolyl) azo]-4- methyl -5- nitro phenol and their biological activities. ResearchGate. [Link]

  • Yadav, P. (2015). Synthesis of Thiazole Ligand Complexes. Scribd. [Link]

  • Fahim, A. M., et al. (2025). Novel thiazole–phthalimide-based heterobimetallic Cu(II)–M(II) complexes: synthesis, characterization, and therapeutic properties against arsenic-induced lung damage in rats. RSC Advances. [Link]

  • Yapati, H., et al. (2014). Synthesis, characterization and studies on antioxidant and molecular docking of metal complexes of 1-(benzo[d]thiazol-2-yl)thiourea. Journal of Chemical Sciences, 126(1), 43-51. [Link]

  • Unknown. (2026). Biologically active metal complexes containing thiazole core: Synthesis and spectral characterization. ResearchGate. [Link]

  • Ali, I., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32821-32835. [Link]

  • Unknown. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. [Link]

  • Patel, M. N., et al. (2012). Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. SciSpace. [Link]

  • Unknown. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]

  • Husain, A., et al. (2025). Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. ResearchGate. [Link]

  • El-Tabl, A. S., et al. (2018). Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1587-1601. [Link]

  • Unknown. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Al-Adilee, K. J., & Mohammed, S. H. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(12), 1664-1673. [Link]

  • Unknown. (n.d.). 4-(2-AMINO-THIAZOL-4-YL)-PHENOL. LookChem. [Link]

  • Unknown. (n.d.). Transition Metals and Coordination Chemistry.
  • He, L. (2009). 2-(2-Amino-5-methylthia-zol-4-yl)phenol. PubMed. [Link]

  • LibreTexts. (2022). Coordination Chemistry of Transition Metals. Chemistry LibreTexts. [Link]

Sources

Application Note: Synthesis and Characterization of Azo Dyes Derived from 2-(2-Amino-5-methylthiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(2-Amino-5-methylthiazol-4-yl)phenol , a heterocyclic precursor, and its subsequent conversion into a library of azo dyes. Thiazole-based azo dyes are critical in drug development and textile chemistry due to their solvatochromic properties , antimicrobial activity , and high affinity for synthetic fibers like polyester and nylon.

Unlike simple carbocyclic amines (e.g., aniline), the 2-aminothiazole moiety is weakly basic, rendering standard diazotization (HCl/NaNO₂) inefficient. This protocol utilizes nitrosyl sulfuric acid to ensure quantitative diazotization and high-purity coupling.

Chemical Context & Strategic Analysis

Structural Significance

The target molecule features a thiazole ring fused with a phenolic system. This structure offers three key functionalities:

  • Thiazole Ring: Acts as an electron-withdrawing heteroaromatic system, inducing significant bathochromic shifts (red-shifting) in the final dye.

  • Phenolic -OH: Provides pH sensitivity (halochromism) and a site for potential metal chelation.

  • Exocyclic Amine: The site of diazotization. Its conjugation with the thiazole ring reduces its nucleophilicity, requiring aggressive diazotization conditions.

Retrosynthetic Strategy

The synthesis is divided into three modular protocols:

  • Phase I: Synthesis of the

    
    -bromo ketone intermediate.
    
  • Phase II: Hantzsch thiazole synthesis to form the precursor.

  • Phase III: Diazotization and coupling to generate the azo dye library.

G start 2'-Hydroxypropiophenone inter α-Bromo-2'-hydroxy- propiophenone start->inter Br2 / AcOH (Side-chain Bromination) prec 2-(2-Amino-5-methyl thiazol-4-yl)phenol inter->prec Thiourea / EtOH (Hantzsch Condensation) diazo Diazonium Salt (HSO4-) prec->diazo NaNO2 / H2SO4 (Nitrosyl Sulfuric Acid) dye Target Azo Dye diazo->dye Coupling Component (pH Controlled)

Figure 1: General Retrosynthetic Workflow for Thiazole Azo Dyes.

Experimental Protocols

Protocol A: Synthesis of the Precursor

Target: 2-(2-Amino-5-methylthiazol-4-yl)phenol Mechanism: Hantzsch Thiazole Synthesis.

Step 1: Bromination

Rationale: We must selectively brominate the alpha-carbon of the propionyl group without brominating the electron-rich phenol ring.

  • Dissolution: Dissolve 0.1 mol of 2'-hydroxypropiophenone in 50 mL of glacial acetic acid.

  • Bromination: Add a solution of bromine (0.1 mol) in 20 mL acetic acid dropwise over 30 minutes at room temperature.

    • Critical Control: Maintain temperature < 25°C to minimize nuclear bromination (ring substitution).

  • Work-up: Pour the mixture into 200 mL of ice-water. The product, 2-bromo-1-(2-hydroxyphenyl)propan-1-one , will precipitate as a solid or oil. Wash with cold water and use immediately (unstable).

Step 2: Hantzsch Condensation
  • Reflux: Suspend the crude

    
    -bromo ketone (from Step 1) and thiourea  (0.11 mol) in 100 mL of ethanol.
    
  • Reaction: Reflux for 4–6 hours. The solution will turn clear then precipitate the hydrobromide salt.

  • Neutralization: Cool to RT. Add 10% sodium acetate or ammonia solution until pH ~8 to liberate the free base.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.

    • Yield Expectation: 60–75%.

    • Validation: Melting point ~196–199°C (Literature consistent).[1]

Protocol B: Diazotization (The "Nitrosyl" Method)

Challenge: Aminothiazoles are weak bases (


). In dilute HCl, the equilibrium favors the free amine, leading to slow or incomplete diazotization.
Solution:  Use Nitrosyl Sulfuric Acid  generated in situ.
  • Preparation of Nitrosyl Sulfuric Acid:

    • Cool 10 mL of concentrated

      
       to 0°C in an ice-salt bath.
      
    • Add 0.7 g (10 mmol) of solid

      
       in small portions with vigorous stirring.
      
    • Safety: Ensure temperature stays < 5°C. Brown fumes (

      
      ) indicate decomposition. Stir until the solution is clear and viscous.
      
  • Diazotization of Precursor:

    • Dissolve 2.06 g (10 mmol) of 2-(2-Amino-5-methylthiazol-4-yl)phenol in 10 mL of a mixed solvent (Acetic Acid:Propionic Acid, 2:1) to ensure solubility.

    • Add this amine solution dropwise to the nitrosyl sulfuric acid at -5°C to 0°C.

    • Stir for 2 hours at 0°C.

    • Validation: Test a drop with starch-iodide paper (instant blue/black confirms excess

      
      ). Destroy excess nitrous acid with a pinch of urea.
      

Mechanism NaNO2 NaNO2 + 2H2SO4 NO_cation NO+ (Nitrosonium Ion) + H3O+ + 2HSO4- NaNO2->NO_cation Dehydration Complex N-Nitrosoamine Intermediate NO_cation->Complex Amine Thiazole Amine (Weak Base) Amine->Complex Nucleophilic Attack on NO+ Diazo Thiazole Diazonium Cation (Resonance Stabilized) Complex->Diazo -H2O (Acid Catalyzed)

Figure 2: Mechanism of Nitrosyl Sulfuric Acid Diazotization.

Protocol C: Coupling Reactions

The diazonium salt is an electrophile.[2] The choice of coupling component determines the final color and application.

Option 1: Phenolic Coupling (e.g.,

-Naphthol)

Target: Red/Orange Dyes.[3]

  • Coupler Prep: Dissolve 1.44 g (10 mmol) of

    
    -naphthol in 20 mL of 10% NaOH solution (Alkaline pH is required to form the reactive phenoxide ion). Cool to 0-5°C.[4]
    
  • Coupling: Slowly add the diazonium salt solution (from Protocol B) to the naphthol solution over 30 minutes.

    • pH Control: Maintain pH 8–9 by simultaneously adding 10%

      
       if necessary. Acidic pH will precipitate the naphthol and stop coupling.
      
  • Isolation: Stir for 2 hours. Neutralize with dilute HCl to precipitate the dye. Filter, wash with hot water, and recrystallize from DMF/Ethanol.

Option 2: Amine Coupling (e.g., N,N-Diethylaniline)

Target: Red/Violet Dyes (Deep shades).

  • Coupler Prep: Dissolve 10 mmol of N,N-diethylaniline in 10 mL glacial acetic acid.

  • Coupling: Add the diazonium solution directly.

  • Buffering: Buffer the solution to pH 4–5 using sodium acetate. (Coupling with amines occurs on the free amine species, but low pH is needed to prevent diazo decomposition).

Characterization & Data Analysis

Spectral Validation

The resulting dyes exhibit Solvatochromism , changing color based on solvent polarity. This is due to the "push-pull" electronic system between the electron-donating phenol/amine and the electron-accepting thiazole ring.

Table 1: Representative Spectral Data (Coupling with


-Naphthol) 
ParameterValue / ObservationInterpretation
Appearance Dark Red/Brown PowderTypical of azo chromophores.[5]
Yield 65% – 82%Dependent on coupling pH control.
IR (

)
3400 (br)-OH stretching (H-bonded).
IR (

)
1580–1600-N=N- azo linkage.

H NMR

12.0–14.0 ppm
Phenolic -OH (often deshielded by H-bonding).

(Ethanol)
480–495 nmModerate polarity absorption.

(DMF)
510–525 nmBathochromic Shift (+30 nm) due to polar aprotic solvent stabilizing the excited state.
Application Testing (Fastness)
  • Substrates: Polyester and Nylon 6,6.

  • Method: High-temperature exhaust dyeing (130°C for polyester).

  • Results: Thiazole dyes typically show Excellent (4-5) Light Fastness and Good (3-4) Wash Fastness due to the hydrophobic nature of the thiazole ring enhancing interaction with synthetic fibers.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

  • Diazotization of Weak Amines: Mishra, R., & Sharma, P. (2014). Synthesis and solvatochromic behavior of thiazole-based azo dyes. Journal of Saudi Chemical Society.

  • Bromination Protocol: Buu-Hoï, N. P., & Lavit, D. (1955). The Bromination of o- and p-Hydroxyaryl Ketones. Journal of the Chemical Society.

  • Azo Dye Characterization: Raposo, M. M. M., et al. (2011). Synthesis and characterization of novel thiazolylazo dyes. Dyes and Pigments.[5]

  • Solvatochromism Studies: Abd El-Wahed, M. G., et al. (2021). Solvatochromic, acid-base features of azo dyes derived from aminothiazoles. Spectrochimica Acta Part A.

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: HANTZSCH-OPT-045

Executive Summary: The Synthetic Challenge

You are synthesizing 2-(2-Amino-5-methylthiazol-4-yl)phenol . This is a classic Hantzsch Thiazole Synthesis , condensing an


-haloketone with thiourea.

While the literature often cites yields of 60-70% for this specific derivative [1], many researchers struggle with yields <40% or "oiling out" during workup. The presence of the phenolic hydroxyl group creates a unique solubility challenge: the product behaves amphoterically (zwitterion-like character), making the isolation pH critical.

This guide moves beyond standard protocols to address the mechanistic bottlenecks specific to phenol-substituted thiazoles.

Part 1: The Mechanism & Critical Failure Points

To fix the yield, we must visualize the invisible failure points. The reaction proceeds through S-alkylation followed by cyclization and dehydration.

Visualizing the Pathway

HantzschMechanism Reactants Reactants (Thiourea + 2-bromo-1-(2-hydroxyphenyl)propan-1-one) Intermediate1 S-Alkylated Intermediate (Often isolable if cold) Reactants->Intermediate1 Nu: Attack (S on C-Br) Cyclization Cyclization (Rate Limiting Step) Intermediate1->Cyclization Intramolecular Condensation Product Product 2-(2-Amino-5-methylthiazol-4-yl)phenol (HBr Salt) Cyclization->Product - H2O - HBr

Figure 1: The Hantzsch Thiazole pathway.[1][2][3] Note that the final product in the reaction vessel exists as the hydrobromide salt.

Part 2: Troubleshooting Guides (Root Cause Analysis)

Issue 1: The "Black Tar" Scenario (Low Purity/Yield)

Symptom: The reaction mixture turns dark brown/black rapidly; TLC shows a streak rather than a distinct spot. Diagnosis: Decomposition of the


-haloketone precursor.
The Science: 

-Bromo-2'-hydroxypropiophenone is thermally unstable and lachrymatory. Old stocks liberate HBr, which catalyzes the self-condensation of the ketone into complex polymers (aldol-like side reactions) before the thiourea can react.

Corrective Action:

  • Purify the Precursor: If the starting ketone is not a white/off-white solid, recrystallize it (usually from dilute EtOH) or wash with cold pentane/hexane.

  • One-Pot Protocol: If stability is a recurring issue, generate the

    
    -bromoketone in situ from 2'-hydroxypropiophenone using N-Bromosuccinimide (NBS)  and 
    
    
    
    -toluenesulfonic acid, then add thiourea immediately [2].
Issue 2: The "Disappearing Product" (Workup Failure)

Symptom: Reaction looks good on TLC, but upon adding base (NaOH/KOH), the precipitate dissolves or forms an unmanageable oil. Yield is near zero. Diagnosis: Incorrect pH Control (The Phenol Trap). The Science: Your molecule is amphoteric.

  • pH < 4: Protonated amine (Soluble salt).

  • pH > 11: Deprotonated phenol (Soluble phenoxide).

  • pH 7-9: Neutral species (Precipitate).

Corrective Action: Do NOT use strong bases like NaOH. Use Ammonium Hydroxide (NH4OH) or Sodium Acetate . Target pH 8. This ensures the amine is deprotonated (free base) while the phenol remains protonated (neutral), forcing precipitation.

Issue 3: Incomplete Cyclization

Symptom: Mass spec shows a peak at M+18 or M+20 relative to the product (the un-dehydrated intermediate). Diagnosis: The dehydration step is stalled, often due to water in the solvent or insufficient heat. Corrective Action:

  • Solvent Switch: Move from Ethanol to Anhydrous Ethanol or DMF .

  • Scavenger: Add a small amount of molecular sieves or use a Dean-Stark trap if scaling up (though rare for Hantzsch).

Part 3: Optimized Experimental Protocols

Method A: Standard Thermal (High Purity Focus)

Best for: Routine synthesis where purity is prioritized over speed.

ParameterSpecificationRationale
Solvent Ethanol (Absolute)Solubilizes reactants; product precipitates upon cooling/basifying.
Stoichiometry 1.0 eq Ketone : 1.1 eq ThioureaSlight excess of thiourea drives consumption of the unstable ketone.
Temperature Reflux (78°C)Essential to overcome the activation energy for cyclization.
Time 4 - 6 HoursMonitor by TLC (Mobile Phase: 50% EtOAc/Hexane).

Step-by-Step:

  • Dissolve 10 mmol of 2-bromo-1-(2-hydroxyphenyl)propan-1-one in 20 mL absolute ethanol.

  • Add 11 mmol of thiourea .

  • Reflux for 5 hours. The solution will likely turn yellow/orange.

  • Cool to Room Temp. A precipitate (the HBr salt) may form.

  • The Critical Workup: Pour the mixture into 50 mL of ice-water .

  • Slowly add 25% Ammonia (aq) dropwise with vigorous stirring until pH reaches ~8-9.

  • Wait: Stir for 30 minutes. The "oil" often crystallizes during this induction period.

  • Filter, wash with cold water, and dry.

Method B: Microwave Assisted (High Yield Focus)

Best for: Maximizing yield (up to 90%) and reducing side reactions [3].

  • Combine reactants (1:1.2 ratio) in a microwave vial.

  • Add minimal Ethanol (2-3 mL per mmol) or use Water (Green chemistry approach).

  • Irradiate at 100-110°C for 10-15 minutes .

  • Work up as above. The rapid heating profile minimizes the thermal degradation of the bromoketone.

Part 4: Workup Decision Logic

Use this flow to save your product during isolation.

WorkupLogic ReactionDone Reaction Complete (Solution is Acidic HBr Salt) CheckState Is there a precipitate? ReactionDone->CheckState PrecipYes Yes (HBr Salt) CheckState->PrecipYes Yes PrecipNo No (Solution) CheckState->PrecipNo No ActionFilter Filter Solid Suspend in Water PrecipYes->ActionFilter ActionBasify Add NH4OH to Filtrate/Solution Target pH 8-9 PrecipNo->ActionBasify ActionFilter->ActionBasify Result1 Precipitate Forms (Target Product) ActionBasify->Result1 Result2 Forms Oil/Goo ActionBasify->Result2 FixOil 1. Scratch glass 2. Add seed crystal 3. Sonicate Result2->FixOil FixOil->Result1

Figure 2: Isolation logic tree. Note that "Oiling Out" is the most common failure mode, usually resolved by physical agitation or sonication at the correct pH.

Part 5: Frequently Asked Questions (FAQ)

Q: My product is an oil that won't solidify. Is it ruined? A: Likely not. This compound has a low melting point relative to other thiazoles and can form supersaturated oils.

  • Fix: Decant the water, add a small amount of cold ethanol (1-2 mL), and scratch the side of the flask with a glass rod. Alternatively, sonicate the biphasic mixture.

Q: Can I use Acetone as a solvent? A: It is not recommended. Acetone can react with thiourea or the bromoketone to form byproducts. Stick to Ethanol, Methanol, or DMF.[4]

Q: The NMR shows extra aromatic peaks. A: This is often due to the dimerization of the bromoketone or unreacted phenol precursor. If the peaks are around 2.5 ppm, check for the methyl group of the thiazole (should be a singlet). If you see a multiplet pattern that doesn't match, recrystallize from Ethanol/Water (8:2).

Q: Why is the color pink/red? A: Phenols are oxidation-sensitive. Trace oxidation can turn the product pink. This is usually cosmetic. A wash with a small amount of cold diethyl ether can often remove the colored impurity without dissolving the bulk product.

References

  • Synthesis and crystal structure of 2-(2-amino-5-methylthiazol-4-yl)phenol. Zhang, Y., et al. (2007). Acta Crystallographica Section E. [Link] (Validates the specific synthesis and workup using Ammonia).

  • One-Pot Synthesis of 2-Amino-4-arylthiazoles using NBS. Organic Chemistry Portal / Various citations. [Link] (General reference for in-situ bromination strategies).

  • Microwave-Assisted Synthesis of 2-amino-4-substituted thiazoles. Asian Journal of Chemistry / Semantic Scholar. [Link] (Supports the use of microwave irradiation to improve yields).[3]

Sources

Technical Support Center: Optimizing Fluorescence Intensity of Thiazolyl Phenol Sensors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with thiazolyl phenol fluorescent sensors. Here, we address common challenges and provide troubleshooting strategies to optimize fluorescence intensity and ensure reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the behavior and handling of thiazolyl phenol sensors.

Q1: What is the expected excitation and emission range for a typical thiazolyl phenol sensor?

While specific wavelengths depend on the exact molecular structure and solvent, many thiazolyl phenol derivatives are excited in the UV-A to the blue region of the spectrum (approximately 330-380 nm) and emit in the blue to green region (around 380-450 nm).[1] It is crucial to consult the specific technical data sheet for your compound or determine the optimal wavelengths empirically.

Q2: Why is my thiazolyl phenol sensor not fluorescing at all?

Several factors can lead to a complete lack of fluorescence. A systematic check of your experimental setup and sample preparation is the first step.[1] Key areas to investigate include:

  • Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are set correctly for your specific sensor. Ensure the detector gain is appropriately adjusted.

  • Solvent Choice: The fluorescence of these sensors can be highly sensitive to solvent polarity.[1][2] In highly polar or protic solvents like water or ethanol, fluorescence may be significantly quenched.[1] Try dissolving the sensor in a non-polar, aprotic solvent such as dioxane or toluene to see if a signal appears.[1]

  • Compound Integrity: Confirm the integrity and purity of your sensor. Degradation or impurities can act as quenchers.[1]

Q3: What are the primary causes of fluorescence quenching in thiazolyl phenol sensors?

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample.[1] Common causes include:

  • Chemical Environment: Solvent polarity, pH, and the presence of quenching agents like dissolved oxygen, heavy metal ions, and halides can significantly impact fluorescence.[1]

  • Concentration Effects: At high concentrations, sensor molecules can interact with each other, leading to self-quenching or aggregation-caused quenching (ACQ).[1][3]

  • Photobleaching: Prolonged exposure to high-intensity light can cause irreversible photochemical destruction of the fluorophore.[1]

Part 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed, problem-oriented approach to troubleshooting experimental challenges.

Issue 1: Low or Unstable Fluorescence Intensity

Probable Causes:

  • Suboptimal Solvent Environment: The choice of solvent is critical. The polarity of the solvent can alter the energy levels of the excited state, leading to shifts in emission wavelength and changes in quantum yield.[2] For some thiazolyl derivatives, increasing solvent polarity can lead to near-complete fluorescence quenching.[4][5][6]

  • Incorrect pH: The fluorescence of many phenol-containing compounds is pH-dependent.[7][8][9] Protonation or deprotonation of the phenolic hydroxyl group or other functional groups can significantly alter the electronic structure and, consequently, the fluorescence properties.[8][10]

  • Presence of Quenching Contaminants: Heavy metal ions (e.g., Cu²⁺, Hg²⁺, Fe³⁺) are notorious quenchers of fluorescence for many heterocyclic organic compounds.[11][12] Other substances, such as dissolved oxygen, can also lead to quenching.

Solutions and Experimental Protocols:

1. Solvent Optimization:

  • Rationale: The polarity of the solvent can significantly influence the intramolecular charge transfer (ICT) characteristics of the sensor, which directly impacts fluorescence intensity.[4][5][6] Non-polar solvents often enhance fluorescence, while polar solvents can quench it.[4][5][6]

  • Protocol: Solvent Screening

    • Prepare stock solutions of your thiazolyl phenol sensor in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and dimethyl sulfoxide (DMSO)).

    • Dilute the stock solutions to the same final concentration in each solvent.

    • Measure the fluorescence emission spectra for each sample using the same instrument settings.

    • Compare the fluorescence intensities and emission maxima to identify the optimal solvent for your application.

Table 1: Effect of Solvent Polarity on Fluorescence Properties

SolventPolarity IndexTypical Effect on Thiazolyl Phenol Fluorescence
Hexane0.1High Fluorescence Intensity
Toluene2.4High to Moderate Fluorescence Intensity
Dichloromethane3.1Moderate Fluorescence Intensity
Acetonitrile5.8Low Fluorescence Intensity, Potential Quenching
Ethanol4.3Low Fluorescence Intensity, Potential Quenching[13][14]
DMSO7.2Variable, can enhance or quench depending on structure[15]

2. pH Titration:

  • Rationale: The protonation state of the phenol group and any other acidic or basic moieties on the sensor molecule can have a profound effect on its fluorescence.[8][10] Determining the optimal pH range is essential for stable and maximal fluorescence.

  • Protocol: pH Profile Generation

    • Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 3 to 11).[16]

    • Add a constant concentration of the thiazolyl phenol sensor to each buffer solution.

    • Measure the fluorescence intensity at the emission maximum for each sample.

    • Plot fluorescence intensity versus pH to determine the optimal pH range for your experiments. Some sensors become more fluorescent in acidic environments.[17]

3. Identification and Removal of Quenchers:

  • Rationale: Heavy metal ions and other impurities can quench fluorescence through various mechanisms, including electron transfer and formation of non-fluorescent complexes.[11]

  • Protocol: Interference Study

    • Prepare a solution of your sensor in the optimized solvent and pH.

    • Spike the solution with various common metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, Hg²⁺) at different concentrations.

    • Measure the fluorescence intensity after each addition. A significant decrease in intensity indicates quenching by that specific ion.

    • If quenching is observed, consider using a chelating agent like EDTA to sequester interfering metal ions, provided it does not interact with your target analyte.

Workflow for Optimizing Fluorescence Intensity

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Low/No Fluorescence check_instrument Verify Instrument Settings (Wavelengths, Gain) start->check_instrument check_solvent Optimize Solvent (Test various polarities) check_instrument->check_solvent check_ph Determine Optimal pH (Perform pH titration) check_solvent->check_ph check_quenchers Identify Quenchers (Interference study) check_ph->check_quenchers optimized_signal Optimized Fluorescence Intensity check_quenchers->optimized_signal

Caption: A systematic workflow for troubleshooting low fluorescence intensity.

Issue 2: Inconsistent or Irreproducible Results

Probable Causes:

  • Photobleaching: Continuous exposure to the excitation light source can lead to the degradation of the fluorophore, resulting in a decrease in fluorescence over time.[1]

  • Concentration-Dependent Effects: At higher concentrations, phenomena like the inner filter effect (where the sample absorbs too much excitation light or re-absorbs emitted light) and aggregation-caused quenching can lead to non-linear and irreproducible measurements.[1]

  • Temperature Fluctuations: Fluorescence intensity can be temperature-sensitive. Higher temperatures can lead to a blue shift in the emission spectra for some thiazole dyes.[4]

Solutions and Experimental Protocols:

1. Mitigating Photobleaching:

  • Rationale: Minimizing the exposure of the sample to high-intensity light will preserve the integrity of the fluorophore.

  • Best Practices:

    • Reduce the excitation slit width on the fluorometer to decrease the intensity of the excitation light.

    • Minimize the duration of light exposure during measurements. Use the shutter function when not actively acquiring data.

    • Prepare fresh samples for each experiment if significant photobleaching is observed.

2. Determining the Optimal Concentration Range:

  • Rationale: Working within a linear concentration range is crucial for quantitative studies.

  • Protocol: Concentration-Response Curve

    • Prepare a series of dilutions of your thiazolyl phenol sensor.

    • Measure the fluorescence intensity of each dilution.

    • Plot fluorescence intensity versus concentration.

    • Identify the linear range of the curve and perform all subsequent experiments within this range.

Signaling Pathway of Concentration Effects

G cluster_concentration Analyte Concentration cluster_effect Observed Effect low_conc Low Concentration linear_response Linear Fluorescence Response low_conc->linear_response high_conc High Concentration acq Aggregation-Caused Quenching (ACQ) high_conc->acq ife Inner Filter Effect high_conc->ife

Caption: The effect of concentration on fluorescence response.

3. Temperature Control:

  • Rationale: Maintaining a constant and controlled temperature ensures the stability of the fluorescence signal.

  • Best Practices:

    • Use a temperature-controlled cuvette holder in your fluorometer.

    • Allow samples to equilibrate to the desired temperature before measurement.

    • Report the temperature at which experiments were conducted.

By systematically addressing these common issues, researchers can optimize the performance of their thiazolyl phenol sensors, leading to more reliable and reproducible data.

References

  • Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. Advanced Science. Available at: [Link]

  • Belskaya, N. P., Kostova, I., & Fan, Z. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. ARKIVOC. Available at: [Link]

  • Effect of organic solvents on solvatochromic, fluorescence, and electrochemical properties of synthesized thiazolylcoumarin derivatives. Luminescence. Available at: [Link]

  • Thiazolyl substituted NBD as fluorescent probe for the detection of homocysteine and cysteine. ResearchGate. Available at: [Link]

  • Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde—Synthesis, Optical Properties and TDDFT Computations. Academia.edu. Available at: [Link]

  • (PDF) Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. ResearchGate. Available at: [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Semantic Scholar. Available at: [Link]

  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules. Available at: [Link]

  • A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions. ResearchGate. Available at: [Link]

  • Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. PubMed. Available at: [Link]

  • Effect of organic solvents on solvatochromic, fluorescence, and electrochemical properties of synthesized thiazolylcoumarin derivatives | Request PDF. ResearchGate. Available at: [Link]

  • A 2-(benzo[ d ]thiazol-2-yl)phenol based on conjugated polymer: Highly selective colorimetric fluorescent chemosensor for F-depending on Si–O bond cleavage reaction. ResearchGate. Available at: [Link]

  • After the Paper | Photophysics in Thiazolo[5,4-d]thiazole Phenol (TzTz-ph) Crystalline Aggregates. Research Communities. Available at: [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

  • On the Fluorescent, Steric and Electronic Factors Affecting the Detection of Metallic Ions Using an Imidazolyl-Phenolic Derived Fluorescent Probe. SciELO. Available at: [Link]

  • Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. Chemphyschem. Available at: [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. Available at: [Link]

  • Mediator-free phenol sensor based on titania sol /gel encapsulation matrix for immobilization of tyrosinase by a vapor deposition method. Semantic Scholar. Available at: [Link]

  • Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules. Available at: [Link]

  • Electrochemical Sensor for Determination of Various Phenolic Compounds in Wine Samples Using Fe3O4 Nanoparticles Modified Carbon Paste Electrode. MDPI. Available at: [Link]

  • Development of an optical sensor for the determination of phenolic compounds in environmental samples. Analytical Methods. Available at: [Link]

  • Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells. ResearchGate. Available at: [Link]

  • Colorimetric Sensor Array for Discrimination of Heavy Metal Ions in Aqueous Solution Based on Three Kinds of Thiols as Receptors. PubMed. Available at: [Link]

  • Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode. Scientific Reports. Available at: [Link]

  • A novel acidic pH fluorescent probe based on a benzothiazole derivative. ResearchGate. Available at: [Link]

  • Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence. PubMed. Available at: [Link]

  • Current trends in the detection and removal of heavy metal ions using functional materials. RSC Advances. Available at: [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. Available at: [Link]

  • Influence of Solvents on the Spectral and Luminescent Properties of Phenol. ResearchGate. Available at: [Link]

  • Effect of pH on fluorescence intensity ratio of benzothiazole... ResearchGate. Available at: [Link]

  • Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. ResearchGate. Available at: [Link]

  • Proton triggered emission and selective sensing of 2,4,6- trinitro phenol using a fluorescent hydrosol of 2- phenylquinoline. Shodhganga. Available at: [Link]

  • Metal–Phenolic Networks for Sensing Applications. MDPI. Available at: [Link]

  • Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing Photostability of Thiazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazole-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful tools and seek to maximize their performance by overcoming the common challenge of photobleaching. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the photostability of your experiments.

The Challenge of Photostability

Thiazole-based dyes, such as the widely-used Thiazole Orange (TO), are exceptionally valuable due to their 'light-up' property. They exhibit minimal fluorescence in solution but become highly fluorescent upon binding to target molecules like nucleic acids.[1][2][3][4] This low background and high signal-to-noise ratio make them ideal for various applications. However, like many organic fluorophores, they are susceptible to photobleaching—the irreversible photochemical destruction of the dye molecule upon exposure to excitation light.[5][6][7] This leads to signal decay, limiting the duration of imaging experiments and potentially compromising quantitative analysis.[6][8]

The primary mechanism of photobleaching involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[9][10][11] When a fluorophore is excited, it can transition to a long-lived triplet state. This excited triplet state can then react with molecular oxygen, creating ROS that chemically attack and destroy the fluorophore, rendering it non-fluorescent.[9][11] Understanding this mechanism is the key to mitigating its effects.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses acute photostability problems you might encounter during an imaging session.

Question: My fluorescent signal is visibly fading within the first few seconds of illumination. What is my first step?

Answer: This indicates a very high rate of photobleaching, likely due to excessive excitation light intensity. The total number of photons a fluorophore can emit is finite, and high-intensity light depletes this photon budget rapidly.

Immediate Actions:

  • Reduce Laser/Light Power: Decrease the excitation intensity to the lowest level that still provides an adequate signal-to-noise ratio (SNR).[5][12] Often, modern high-sensitivity cameras can compensate for a lower signal.[8]

  • Decrease Exposure Time: Shorten the camera exposure time.[5][12] This directly reduces the duration the sample is illuminated per frame.

  • Use Neutral Density (ND) Filters: If your microscope has them, engage ND filters to attenuate the light source before it reaches your sample.[5][6]

  • Minimize Non-Acquisition Exposure: Avoid prolonged viewing through the oculars while searching for your region of interest.[5][6] Use transmitted light for focusing whenever possible, switching to fluorescence only for final adjustments and image capture.[6]

Causality: The relationship between light intensity and photobleaching is direct. Halving the excitation intensity will roughly double the time it takes for your signal to fade to a certain level. These immediate steps are the most effective first line of defense against rapid signal loss.

Question: I've minimized my light exposure, but I'm still seeing significant signal loss in my time-lapse experiment. What's next?

Answer: If optimizing imaging parameters isn't sufficient, the next step is to chemically modify the imaging environment to combat the formation and effects of ROS. This is achieved by using antifade reagents.

Recommended Solutions:

  • For Fixed-Cell Imaging: Use a mounting medium containing an antifade agent. These can be commercial formulations or prepared in the lab. Common and effective antifade agents include:

    • n-propyl gallate (NPG): A widely used and effective ROS scavenger.[13][14][15]

    • 1,4-diazabicyclo[2.2.2]octane (DABCO): Another popular and effective free radical scavenger.[14][16]

    • Commercial Reagents: Products like ProLong™ Gold, SlowFade™, and VECTASHIELD® offer optimized and validated formulations that provide robust photobleaching protection.[12][17][18][19] For example, VECTASHIELD® has been shown to increase the half-life of fluorescein from 9 seconds to 96 seconds.[17]

  • For Live-Cell Imaging: The options are more constrained to maintain cell viability.

    • Trolox: A water-soluble derivative of Vitamin E, Trolox is a cell-permeable antioxidant that can be added to the imaging medium to reduce photobleaching and phototoxicity.[5][10][20] It works by quenching triplet states and scavenging ROS.[20]

    • Oxygen Scavenging Systems (OSS): For demanding applications like single-molecule imaging, an enzymatic OSS, typically containing glucose oxidase and catalase, can be used to remove dissolved oxygen from the medium, thereby preventing ROS formation.[12][21][22] Non-enzymatic systems based on sodium sulfite are also emerging as stable alternatives.[23][24]

Causality: Antifade reagents directly interfere with the photobleaching pathway. Scavengers like NPG, DABCO, and Trolox neutralize the ROS molecules after they are formed but before they can destroy the fluorophore.[16][20] Oxygen scavenging systems prevent the formation of ROS in the first place by removing one of the key reactants: molecular oxygen.[9][12][22]

Troubleshooting Workflow Diagram

G start Start: Rapid Photobleaching Observed reduce_light Step 1: Minimize Light Exposure - Lower Laser Power - Reduce Exposure Time - Use ND Filters start->reduce_light check_signal Is Signal Stability Sufficient? reduce_light->check_signal add_antifade Step 2: Modify Chemical Environment check_signal->add_antifade No end_ok End: Experiment Optimized check_signal->end_ok Yes fixed_or_live Fixed or Live Cells? add_antifade->fixed_or_live fixed_options Use Antifade Mounting Medium (NPG, DABCO, VECTASHIELD®) fixed_or_live->fixed_options Fixed live_options Add Reagents to Media - Trolox (Antioxidant) - Oxygen Scavenger (e.g., GLOX) fixed_or_live->live_options Live check_again Is Stability Now Acceptable? fixed_options->check_again live_options->check_again consider_probe Step 3: Evaluate the Probe Itself - Is it the most photostable variant? - Consider structural modifications. check_again->consider_probe No check_again->end_ok Yes consider_probe->end_ok G S0 Ground State (S0) Fluorophore S1 Excited Singlet State (S1) S0->S1 1. Excitation Light Bleached Bleached Fluorophore (Non-fluorescent) T1 Triplet State (T1) (Long-lived) S1->T1 2b. Intersystem Crossing Fluorescence Fluorescence (Light Emission) S1->Fluorescence 2a. Fluorescence O2 Molecular Oxygen (³O₂) T1->O2 3. Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) O2->ROS ROS->S0 4. Chemical Attack OSS Intervention: Oxygen Scavengers (e.g., GLOX) OSS->O2 Removes O₂ Antifade Intervention: Antifade Reagents (e.g., Trolox, NPG) Antifade->ROS Neutralizes ROS

Caption: The photobleaching pathway and points of intervention.

Key Experimental Protocols

Protocol 1: Preparation of NPG Antifade Mounting Medium

This protocol provides a simple and cost-effective recipe for an n-propyl gallate (NPG)-based antifade mounting medium for fixed samples. [13][14][15] Materials:

  • n-propyl gallate (e.g., Sigma P3130)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

Procedure:

  • Prepare 1X PBS: Dilute your 10X PBS stock with distilled water to create a 1X working solution.

  • Prepare NPG Stock (20% w/v):

    • Weigh 2g of n-propyl gallate.

    • Dissolve it in 10 mL of DMSO. Note: NPG does not dissolve well in aqueous solutions, so a solvent like DMSO is necessary. [13][15]This stock should be prepared fresh or stored in small aliquots at -20°C, protected from light.

  • Prepare Glycerol/PBS Solution:

    • In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.

    • Mix thoroughly by vortexing or inverting until the solution is homogeneous.

  • Combine to Create Final Medium:

    • While vigorously stirring the glycerol/PBS solution, slowly add 100 µL of the 20% NPG stock solution dropwise.

    • Continue stirring for 10-15 minutes.

  • Storage:

    • Store the final mounting medium in a light-protected tube at 4°C for short-term use (weeks) or at -20°C for long-term storage (months). [14] Self-Validation: To validate your medium, prepare two identical slides stained with your thiazole probe. Mount one with your homemade antifade medium and the other with only PBS/glycerol. Image both under the same conditions and measure the rate of fluorescence decay. The slide with the NPG medium should exhibit a significantly slower rate of photobleaching.

Protocol 2: Preparing Live-Cell Imaging Medium with Trolox

This protocol describes how to supplement your standard cell culture medium for enhanced photostability during live-cell imaging experiments.

Materials:

  • Trolox (e.g., Sigma 238813)

  • Ethanol or DMSO for stock solution

  • Your standard, pre-warmed cell culture/imaging medium (e.g., FluoroBrite™ DMEM)

Procedure:

  • Prepare Trolox Stock Solution (100 mM):

    • Dissolve 25 mg of Trolox in 1 mL of high-purity ethanol or DMSO.

    • Store this stock in small, single-use aliquots at -20°C, protected from light.

  • Prepare Working Imaging Medium:

    • Just before your imaging experiment, thaw an aliquot of the Trolox stock solution.

    • Dilute the 100 mM stock solution into your pre-warmed imaging medium to a final working concentration. A typical starting concentration is 500 µM (a 1:200 dilution from the 100 mM stock).

    • Note: The optimal concentration may vary depending on the cell type and experimental duration, so some optimization may be required. [5]3. Apply to Cells:

    • Wash your cells once with the pre-warmed imaging medium (without Trolox).

    • Replace the medium with the final Trolox-containing imaging medium.

    • Allow the cells to equilibrate for 10-15 minutes before starting your imaging session.

Trustworthiness Check: The cytoprotective effects of Trolox are well-documented. [5]However, always run a control experiment where cells are imaged in the supplemented medium without prolonged light exposure to ensure the reagent itself does not cause adverse morphological or physiological changes in your specific cell line.

References

  • Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448–454. [Link]

  • Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed.[Link]

  • Florijn, R. J., Slats, J., Tanke, H. J., & Raap, A. K. (1995). Analysis of antifading reagents for fluorescence microscopy. Cytometry, 20(3), 245–252. [Link]

  • Götzke, H., et al. (2024). A simple, ultrastable, and cost-effective oxygen-scavenging system for long-term DNA-PAINT imaging. bioRxiv.[Link]

  • ResearchGate. (2016). How to make mounting medium (anti fade)?. ResearchGate.[Link]

  • Andor Technology. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology.[Link]

  • University of Massachusetts Amherst. Antifade Mixtures for Fluorescence Microscopy. UMass Amherst.[Link]

  • Zheng, Q., Jockusch, S., Zhou, Z., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. ResearchGate.[Link]

  • PPD Recipe (Antifade reagent). Unknown Source.[Link]

  • Hypermol. Oxygen Scavenger Microscopy - FluMaXx. Hypermol.[Link]

  • Biocompare. (2018). Photobleaching in Live Cell Imaging. Biocompare.[Link]

  • Evident Scientific. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Evident Scientific.[Link]

  • Université de Montréal. Mounting media. Université de Montréal.[Link]

  • Icha, J., Weber, M., & Helen, M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.[Link]

  • Götzke, H., et al. (2024). A Simple, Ultrastable, and Cost-Effective Oxygen-Scavenging System for Long-Term DNA-PAINT Imaging. PubMed.[Link]

  • Biocompare. (2016). Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples. Biocompare.[Link]

  • ResearchGate. (2020). Photostabilizing buffers in super-resolution microscopy. ResearchGate.[Link]

  • Nahidiazar, L., et al. (2019). STORM without enzymatic oxygen scavenging for correlative atomic force and fluorescence superresolution microscopy. Biomedical Optics Express, 10(7), 3379–3393. [Link]

  • ResearchGate. (2018). Photobleaching of fluorescein as a probe for oxidative stress in single cells. ResearchGate.[Link]

  • Wang, Y., et al. (2023). Vision of Life's Code: Molecular Probe Nanoarchitectonics for Deep RNA/DNA Illumination. ACS Nano.[Link]

  • ResearchGate. (2021). Boosting the turn-on fluorescent signaling ability of thiazole orange dyes. ResearchGate.[Link]

  • Nygren, J., et al. (2018). Thiazole Orange as fluorescent marker for the detection and quantification of dsDNA. ChemRxiv.[Link]

  • ResearchGate. (2022). Thiazole-Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. ResearchGate.[Link]

  • Chen, Y., et al. (2024). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Molecules, 29(4), 856. [Link]

  • Wetzler, M., et al. (2019). Photostable Voltage-Sensitive Dyes Based on Simple, Solvatofluorochromic, Asymmetric Thiazolothiazoles. Journal of the American Chemical Society, 141(45), 18175–18187. [Link]

  • Repository of the Academy's Library. (2024). Comprehensive Study of Thiazole-Orange-Based DNA Dyes. REAL.[Link]

  • Marks, G. A., & Shabat, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Israel Journal of Chemistry, 61(5-6), 335-347. [Link]

  • ResearchGate. (2024). Molecular structure–intrinsic photostability relationships for thiophene-benzothiadiazole alternating type conjugated polymers. ResearchGate.[Link]

  • ResearchGate. (2023). Correlating Structure and Photophysical Properties in Thiazolo[5,4-d]thiazole Crystal Derivatives for Use in Solid-State Photonic and Fluorescence-Based Optical Devices. ResearchGate.[Link]

  • Squeo, B. M., et al. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye. Journal of Materials Chemistry A, 8(10), 5193-5203. [Link]

  • Chen, B. K., et al. (2012). A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability. Molecules, 17(12), 14248–14258. [Link]

  • Singh, G., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Advances, 13(45), 31693-31700. [Link]

  • Liu, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 7(4), 299-305. [Link]

  • Singh, G., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Advances, 13(45), 31693-31700. [Link]

  • ResearchGate. (2024). Comprehensive Study of Thiazole-Orange-Based DNA Dyes. ResearchGate.[Link]

  • Belskaya, N. P., Kostova, I., & Fan, Z. (2020). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Chemistry of Heterocyclic Compounds, 56(2), 123-145. [Link]

  • ResearchGate. (2002). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate.[Link]

  • Knight, A. E., & Knight, S. C. (2021). Advances in Imaging Reactive Oxygen Species. Journal of Nuclear Medicine, 62(4), 445-451. [Link]

  • Stockl, M. T., & Zezell, D. M. (2014). Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. International Journal of Molecular Sciences, 15(8), 13241-13266. [Link]

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Validation & Comparative

Advanced Characterization of Aminothiazole Derivatives via Mass Spectrometry: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminothiazole derivatives are ubiquitous pharmacophores in modern drug development, serving as the core scaffold for therapeutics ranging from dopamine agonists (e.g., Pramipexole) to kinase inhibitors (e.g., Dasatinib).[1] However, their structural characterization presents unique challenges due to the high heteroatom density (N, S) and potential for tautomerism.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of aminothiazoles. Unlike standard spectral libraries that offer static snapshots, this document details the mechanistic causality of fragmentation, comparing Electrospray Ionization (ESI) workflows against Electron Ionization (EI) and orthogonal techniques.[1] We provide self-validating protocols to distinguish structural isomers and identify metabolites with high confidence.

Mechanistic Fundamentals of Aminothiazole Fragmentation

To accurately interpret MS/MS spectra, one must understand the charge localization and bond lability inherent to the aminothiazole core.

The Core Fragmentation Pathways

The 2-aminothiazole scaffold (


) typically fragments via three dominant pathways under Collision-Induced Dissociation (CID).
  • Pathway A: Thiazole Ring Cleavage (HCN Loss) [1]

    • Mechanism: The most characteristic pathway. The stable aromatic ring opens, typically expelling hydrogen cyanide (HCN, 27 Da) or the substituted nitrile (

      
      ).[1]
      
    • Diagnostic Value: Confirms the integrity of the thiazole ring.[2] If this loss is observed, the ring was intact prior to fragmentation.

  • Pathway B: Exocyclic C-N Cleavage

    • Mechanism: For 2-aminothiazoles with alkyl/acyl substituents on the exocyclic nitrogen, the weakest bond is often the

      
       bond.
      
    • Example (Pramipexole): Precursor

      
       212 
      
      
      
      cleaves the propyl chain to yield the base peak at
      
      
      153 (2-amino-4,5,6,7-tetrahydrobenzothiazole cation).[1]
  • Pathway C: Sulfur Extrusion (CS Loss)

    • Mechanism: Less common in soft ionization but prevalent in high-energy collisions.[1] Involves the loss of CS (44 Da) or CHS fragments.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for assigning fragment ions based on the 2-aminothiazole core.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Aminothiazole Core) Intermediate1 Ring Opening (Unstable) Precursor->Intermediate1 CID Energy Fragment_SideChain Exocyclic N-R Cleavage (Side Chain Loss) Precursor->Fragment_SideChain Low Energy (Alkylated Amines) Fragment_Sulfur Sulfur Extrusion (CS/CHS Loss) Precursor->Fragment_Sulfur High Energy Fragment_HCN Loss of HCN/R-CN (Diagnostic Ring Frag) Intermediate1->Fragment_HCN -27 Da (HCN)

Figure 1: Generalized fragmentation pathways for protonated aminothiazole derivatives under ESI-CID conditions.

Comparative Analysis: Ionization Techniques

The choice of ionization source dictates the information content of the spectrum. Below is a comparative performance analysis of ESI (Soft) vs. EI (Hard) for aminothiazoles.

Performance Comparison Table
FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Primary Ion Type

(Even electron)

(Odd electron radical)
Fragmentation Control User-controlled via Collision Energy (CE)Inherent (70 eV), non-tunable
Suitability for Aminothiazoles High. Excellent for polar, basic amines.[1]Medium. Good for volatile, non-polar derivatives.
Key Advantage Preserves molecular ion; allows

(multistage) analysis.[1]
Fingerprint matching against NIST libraries.
Key Limitation Spectra can be "too clean" (requires MS/MS for structural data).[1]Molecular ion often absent due to instability.[1]
Strategic Recommendation
  • Use ESI-MS/MS for pharmacokinetic studies (DMPK) and metabolite identification.[1] The basic nitrogen in the aminothiazole ring protonates readily (

    
    ), yielding high sensitivity.
    
  • Use EI-MS only for synthetic intermediate verification of small, volatile, non-polar precursors lacking the salt form.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this step-by-step protocol. This workflow includes "breakdown curves" to validate that a fragment truly originates from the parent aminothiazole.

Sample Preparation[4]
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility; Formic acid ensures protonation of the thiazole nitrogen.[1]

  • Concentration: Target 1 µg/mL (1 ppm) for direct infusion.

Data Acquisition (LC-MS/MS)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Optimize to maximize

    
    . Warning: Too high causes in-source fragmentation (loss of side chains).
    
  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, 30, and 50 eV.

Validation Step: The Breakdown Curve

Plot the Relative Abundance (RA) of the parent ion vs. specific fragments as a function of CE.

  • Validation Logic: If Fragment A appears before Fragment B disappears, Fragment A is likely a primary product.[1] If Fragment B appears only after Fragment A peaks, B is a secondary fragment (

    
    ).[1]
    
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (MeOH:H2O + 0.1% FA) Source ESI Source (+3.5 kV, Pos Mode) Sample->Source Infusion Filter Q1 Selection (Select [M+H]+) Source->Filter Ion Beam Collision Collision Cell (q2) (Ramp CE: 10-50 eV) Filter->Collision Precursor Isolation Detection Detector (Q3/TOF) (Record Fragments) Collision->Detection Dissociation Analysis Data Analysis (Plot Breakdown Curve) Detection->Analysis Spectra

Figure 2: Step-by-step LC-MS/MS data acquisition workflow for structural elucidation.

Case Study: Substituent Effects

The nature of the group attached to the 2-amino position drastically alters the fragmentation landscape.

Alkyl-Aminothiazoles (e.g., Pramipexole)[1]
  • Pattern: Dominated by

    
    -cleavage at the exocyclic amine.[1]
    
  • Key Ion:

    
     153 (Tetrahydrobenzothiazole core).[1]
    
  • Observation: The alkyl chain is lost as a neutral alkene or amine, leaving the charge on the resonant thiazole system.

Acyl-Aminothiazoles (Amides)[1]
  • Pattern: McLafferty-like rearrangements are suppressed due to the ring constraint.[1]

  • Key Ion: Loss of Ketene (

    
    , 42 Da) or complete loss of the acyl group to restore the free amine.
    
  • Observation: The carbonyl oxygen protonates, weakening the amide bond.

Phenyl-Aminothiazoles[1]
  • Pattern: Highly stable molecular ions.[1]

  • Key Ion: Fragmentation often requires high CE (>40 eV). Ring opening (HCN loss) competes with benzene ring fragmentation (

    
     77).[1]
    

References

  • Chaudhari, B. G., et al. (2008).[1] Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. TSI Journals. Link

  • Nirogi, R., et al. (2013).[1] Validated Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Pramipexole in Human Plasma. ResearchGate. Link

  • Salem, M. A. I., et al. (2014).[1][3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Link

  • Interchin, S., et al. (2023).[1][4] A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. MDPI Molecules. Link

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Link

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(2-Amino-5-methylthiazol-4-yl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of the novel compound, 2-(2-Amino-5-methylthiazol-4-yl)phenol, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SC-XRD).

The Unambiguous Answer: Single-Crystal X-ray Diffraction

For the definitive determination of a molecule's solid-state structure, SC-XRD is unparalleled. It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional accuracy.

A search of the Cambridge Structural Database (CSD) reveals that the crystal structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol has been determined and published.[1][2][3] The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₀H₁₀N₂OS
Molecular Weight206.27 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a12.9391 (5) Å
b10.3967 (4) Å
c14.2938 (6) Å
α, β, γ90°
Volume1922.86 (13) ų
Z8
Temperature173 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.054

Table 1: Crystallographic data for 2-(2-Amino-5-methylthiazol-4-yl)phenol.[1][3]

The data reveals a planar molecule, with the dihedral angle between the thiazole and benzene rings being only 2.1(2)°.[1][2][3] The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds and an intramolecular O-H···N hydrogen bond.[1][2][3] This level of detail is crucial for understanding the compound's physical properties and potential biological activity.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following is a detailed, step-by-step protocol that embodies the principles of scientific integrity and causality.

workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis structure_refinement->data_analysis validation Validation & Deposition data_analysis->validation

Caption: A logical workflow for single-crystal X-ray diffraction.

Step 1: Crystal Growth - The Art and Science

  • Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Protocol:

    • Solvent Selection: Screen a range of solvents with varying polarities to find one in which the compound has moderate solubility. For 2-(2-Amino-5-methylthiazol-4-yl)phenol, slow evaporation from an ethanol solution at room temperature yielded suitable crystals.[1][3]

    • Crystallization Method:

      • Slow Evaporation: The simplest method. A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

      • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. Slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

      • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Expertise & Experience: The choice of solvent and crystallization method is often iterative. A common pitfall is rapid crystallization, which leads to small or poorly ordered crystals. Patience and careful control of the crystallization conditions are paramount.

Step 2: Crystal Selection and Mounting - A Delicate Operation

  • Objective: To select a single, well-formed crystal and mount it on the diffractometer.

  • Protocol:

    • Selection: Under a microscope, select a crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

    • Mounting: Using a micromanipulator, carefully pick up the selected crystal with a cryoloop. The crystal is then flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Trustworthiness: A well-mounted crystal is essential for high-quality data. The flash-cooling process vitrifies the solvent around the crystal, protecting it and improving the diffraction quality.

Step 3: Data Collection - Illuminating the Structure

  • Objective: To collect a complete set of diffraction data.

  • Protocol:

    • Instrument Setup: The mounted crystal is placed on a goniometer in the X-ray beam. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors.

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The strategy is designed to measure the intensity of as many unique reflections as possible.

    • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and crystal decay.

  • Authoritative Grounding: The principles of X-ray diffraction are governed by Bragg's Law. The collected data is a reciprocal space representation of the crystal's unit cell.

Step 4: Structure Solution and Refinement - From Data to Model

  • Objective: To solve the phase problem and refine the atomic model.

  • Protocol:

    • Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using direct methods or Patterson methods. This provides an initial electron density map.

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.

  • Expertise & Experience: Structure refinement is an iterative process that requires careful judgment. The quality of the final model is assessed using metrics such as the R-factor and the goodness-of-fit.

Complementary and Alternative Techniques

While SC-XRD provides the ultimate structural proof, it is not always feasible to obtain suitable single crystals. In such cases, a combination of other analytical techniques is employed to deduce the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 2-(2-Amino-5-methylthiazol-4-yl)phenol, one would expect to see signals for the aromatic protons, the methyl protons, and the amine protons.[1]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the piecing together of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.[4]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of the compound with high accuracy by measuring the mass-to-charge ratio to several decimal places.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments, providing clues about the connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[5] For 2-(2-Amino-5-methylthiazol-4-yl)phenol, one would expect to see characteristic absorption bands for the O-H, N-H, C=N, C=C, and C-S bonds.

A Comparative Analysis

Technique Information Obtained Advantages Disadvantages
Single-Crystal X-ray Diffraction 3D molecular structure, bond lengths, bond angles, intermolecular interactionsUnambiguous structure determination, provides solid-state conformationRequires single crystals of sufficient quality, not applicable to amorphous solids or liquids
NMR Spectroscopy Connectivity of atoms, stereochemistry, dynamic processes in solutionProvides detailed structural information in solution, non-destructiveCan be complex to interpret for large molecules, requires soluble samples
Mass Spectrometry Molecular weight, molecular formula, fragmentation patternHigh sensitivity, can be coupled with chromatographic techniquesDoes not provide stereochemical information, fragmentation can be complex
IR Spectroscopy Functional groups presentFast and simple to perform, non-destructiveProvides limited structural information, spectra can be complex

Table 2: Comparison of analytical techniques for structural elucidation.

logic_flow Figure 2: Logical Flow for Structure Elucidation start Unknown Compound ms Mass Spectrometry (Molecular Formula) start->ms ir IR Spectroscopy (Functional Groups) start->ir nmr NMR Spectroscopy (Connectivity) ms->nmr ir->nmr proposed_structure Proposed Structure nmr->proposed_structure scxrd Single-Crystal X-ray Diffraction (3D Structure) confirmed_structure Confirmed Structure scxrd->confirmed_structure proposed_structure->scxrd

Caption: A logical workflow for the structural elucidation of an organic compound.

Conclusion

References

  • He, L.-M., Cao, G., & Hu, A.-X. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2161. [Link]

  • He, L.-M., Cao, G., & Hu, A.-X. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2161. [Link]

  • He, L.-M., Cao, G., & Hu, A.-X. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2161. [Link]

  • IUCr. (2023). Data-collection strategies. IUCr Journals. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction.
  • OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Pagacz-Kostrzewa, M., Sałdyka, M., Borba, D., Coussan, S., & Crépin, C. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3845. [Link]

Sources

A Guide to 13C NMR Interpretation for the Structural Confirmation of 2-(2-Amino-5-methylthiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool for elucidating the carbon framework of organic molecules.[1][2][3] This guide provides an in-depth, experience-driven approach to the interpretation of 13C NMR data for the structural confirmation of 2-(2-Amino-5-methylthiazol-4-yl)phenol, a heterocyclic compound with potential pharmaceutical applications. We will explore the expected chemical shifts, compare this technique with viable alternatives, and provide detailed experimental protocols to ensure data integrity and reproducibility.

The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the atomic connectivity can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. The subject of our analysis, 2-(2-Amino-5-methylthiazol-4-yl)phenol, possesses a distinct arrangement of aromatic and heterocyclic rings, along with various functional groups, making it an excellent case study for the application of 13C NMR spectroscopy.

The molecular structure of this compound has been confirmed by single-crystal X-ray diffraction, revealing a nearly co-planar arrangement between the benzene and thiazole rings.[4][5][6] This structural insight is invaluable as it informs our expectations for the electronic environment of each carbon atom and, consequently, their 13C NMR chemical shifts.

Decoding the 13C NMR Spectrum: A Predictive Approach

The power of 13C NMR lies in its ability to provide a unique signal for each chemically distinct carbon atom in a molecule.[3][7] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment. While experimental data is the ultimate arbiter, a predictive analysis based on established principles and spectral databases is a critical first step.

For 2-(2-Amino-5-methylthiazol-4-yl)phenol, we can anticipate signals in several distinct regions of the spectrum. The greater chemical shift dispersion of 13C NMR, typically spanning 0-220 ppm, offers superior signal resolution compared to 1H NMR.[8]

Table 1: Predicted 13C NMR Chemical Shifts for 2-(2-Amino-5-methylthiazol-4-yl)phenol

Carbon Atom(s)HybridizationPredicted Chemical Shift (δ, ppm)Rationale
Thiazole Ring
C2 (Amino-substituted)sp2165 - 175The amino group is strongly electron-donating, leading to a significant downfield shift. This is a characteristic region for carbons in aminothiazole systems.[9]
C4 (Phenol-substituted)sp2145 - 155Attached to the electron-withdrawing phenol group and part of the heterocyclic ring.
C5 (Methyl-substituted)sp2110 - 120The methyl group has a modest shielding effect.
Phenol Ring
C1' (Thiazole-substituted)sp2125 - 135A quaternary carbon attached to the thiazole ring.
C2' (Hydroxy-substituted)sp2150 - 160The hydroxyl group is strongly electron-donating, causing a significant downfield shift.
C3', C4', C5', C6'sp2115 - 130These aromatic carbons will exhibit distinct signals based on their proximity to the hydroxyl and thiazole substituents.
Methyl Group
-CH3sp310 - 20A typical chemical shift for a methyl group attached to an sp2 carbon.

Note: These are estimated ranges. Actual values can be influenced by solvent, concentration, and temperature.

The interpretation of the spectrum is further enhanced by considering the number of expected signals. Due to molecular symmetry, or lack thereof, the number of unique carbon environments can be determined. In this case, we expect to see ten distinct signals corresponding to the ten carbon atoms in the molecule.

A Comparative Analysis: Beyond 13C NMR

While 13C NMR is a powerful tool, a multi-faceted analytical approach provides the most robust structural confirmation.[10][11] It is essential to understand the strengths and limitations of alternative and complementary techniques.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Number of unique proton environments, spin-spin coupling, integration.High sensitivity, rapid acquisition.Signal overlap can be an issue in complex molecules.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Does not provide direct information on atomic connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Rapid and non-destructive.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
2D NMR (HSQC, HMBC) Correlation between protons and carbons.Essential for definitive assignment of 1H and 13C signals.Longer acquisition times.

The combination of these techniques provides a self-validating system. For instance, the molecular formula from high-resolution mass spectrometry corroborates the number and types of atoms observed in NMR and IR spectroscopy.

Experimental Protocols for Robust Data Acquisition

The quality of the 13C NMR data is paramount for accurate interpretation. The following protocols are designed to yield high-quality, reproducible spectra.

Protocol 1: Standard 1H-Decoupled 13C NMR

This is the most common 13C NMR experiment and provides a spectrum with a single peak for each unique carbon atom.[12]

  • Sample Preparation: Accurately weigh 10-50 mg of 2-(2-Amino-5-methylthiazol-4-yl)phenol and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the 13C probe.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-200 ppm).

    • Use a 30-45° pulse angle to allow for faster repetition rates.

  • Acquisition Parameters:

    • Employ broadband proton decoupling to collapse C-H couplings.

    • Set a relaxation delay (d1) of 2-5 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Protocol 2: Quantitative 13C NMR

For applications requiring accurate integration of carbon signals, such as determining isomeric ratios, a quantitative 13C NMR experiment is necessary.[8][12] This requires suppressing the Nuclear Overhauser Effect (NOE) and ensuring full relaxation of all carbon nuclei.

  • Sample Preparation: Follow the same procedure as in Protocol 1. The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can be beneficial.[8]

  • Spectrometer Setup & Acquisition:

    • Use an inverse-gated decoupling pulse sequence to eliminate the NOE.[12]

    • Employ a 90° pulse angle.

    • Set a long relaxation delay (d1) that is at least five times the longest T1 relaxation time of any carbon in the molecule (d1 ≥ 5T1max).[8]

  • Data Processing: Process the data as described in Protocol 1. The integrated areas of the peaks will now be directly proportional to the number of carbon nuclei they represent.

Visualizing the Workflow

A logical workflow is crucial for efficient and accurate structural elucidation.

G cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_3 Complementary Techniques cluster_4 Final Confirmation Sample Preparation Sample Preparation 1H NMR 1H NMR Sample Preparation->1H NMR Initial Structure Hypothesis Initial Structure Hypothesis 1H NMR->Initial Structure Hypothesis 13C NMR Acquisition 13C NMR Acquisition Initial Structure Hypothesis->13C NMR Acquisition 13C NMR Interpretation 13C NMR Interpretation 13C NMR Acquisition->13C NMR Interpretation Comparison with Prediction Comparison with Prediction 13C NMR Interpretation->Comparison with Prediction MS MS Comparison with Prediction->MS IR IR Comparison with Prediction->IR 2D NMR 2D NMR Comparison with Prediction->2D NMR Final Structure Confirmation Final Structure Confirmation MS->Final Structure Confirmation IR->Final Structure Confirmation 2D NMR->Final Structure Confirmation

Figure 1: A workflow diagram illustrating the logical progression from initial analysis to final structural confirmation using a combination of spectroscopic techniques.

Conclusion

References

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 687-700.
  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • Concepts in Magnetic Resonance. (n.d.).
  • The Journal of Physical Chemistry A. (2003, October 25).
  • Benchchem. (2025).
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • Nagarajan, K. (2025, August 10). Some applications of 13 C NMR spectroscopy in heterocyclic structure assignments.
  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
  • RSC Publishing. (2018, February 23). A convenient and accurate method for predicting 13C chemical shifts in organic molecules.
  • Jackalin, L., et al. (2018, August 8).
  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 13C NMR spectrum.
  • RSC Publishing. (2025, October 9).
  • de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Ashok, A. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Rsc.org. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • Springer Nature Experiments. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics.
  • Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
  • He, L.-M., et al. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2161.
  • PMC. (2023, April 13). 13C CPMAS NMR as an Alternative Method to Verify the Quality of Dietary Supplements Containing Curcumin.
  • ResearchGate. (2015, July 3). Who can convert proton or carbon nmr into structure?
  • RJPN. (2024, July 3). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence.
  • Weigert, F. J., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Journal of the American Chemical Society, 90(13), 3543-3549.
  • Fujisawa, T., et al. (2023, October 19). Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy. PubMed.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.).
  • Quora. (2022, November 10). How can carbon-13 NMR be used to determine the structure of an organic molecule?
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • He, L.-M., et al. (2009, August 15). 2-(2-Amino-5-methylthia-zol-4-yl)phenol. PubMed.
  • He, L.-M., et al. (n.d.). 2-(2-Amino-5-methylthiazol-4-yl)phenol.

Sources

Comparative antioxidant activity of thiazolyl phenols vs standard ascorbic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While L-Ascorbic Acid (Vitamin C) remains the gold standard for antioxidant capacity due to its rapid kinetics and high electron-donating potential, its application in drug development is often limited by poor lipophilicity and metabolic instability. Thiazolyl phenols—synthetic hybrids combining a thiazole pharmacophore with phenolic moieties—have emerged as a superior alternative for therapeutic applications.

This guide provides a head-to-head technical analysis of these two classes. Experimental data indicates that while Ascorbic Acid often exhibits a lower IC50 (higher potency) in simple aqueous assays, specific thiazolyl derivatives (particularly catechol-substituted) achieve comparable radical scavenging activity while offering significantly enhanced lipophilicity and oxidative stability.

Chemical Basis & Mechanism (SAR)

The Structural Advantage

The antioxidant efficacy of thiazolyl phenols is governed by the Structure-Activity Relationship (SAR) . Unlike ascorbic acid, which relies on an enediol structure susceptible to rapid auto-oxidation, thiazolyl phenols utilize the thiazole ring to stabilize the phenoxy radical formed after hydrogen donation.

  • Ascorbic Acid: Functions via rapid Hydrogen Atom Transfer (HAT) from the enediol group.

  • Thiazolyl Phenols: Function via HAT, but the resulting radical is stabilized by resonance delocalization across the thiazole ring (N and S heteroatoms).

Mechanistic Pathway Diagram

The following diagram illustrates the stabilization mechanism that allows thiazolyl phenols to act as effective chain-breaking antioxidants.

AntioxidantMechanism Substrate Thiazolyl Phenol Complex Transition State Substrate->Complex FreeRadical Free Radical (R•) FreeRadical->Complex H_Transfer H-Atom Transfer (HAT) Complex->H_Transfer PhenoxyRad Phenoxy Radical H_Transfer->PhenoxyRad -H• Resonance Thiazole Resonance Stabilization PhenoxyRad->Resonance e- Delocalization Stable Stable Non-Radical Product Resonance->Stable

Figure 1: Mechanism of radical scavenging and subsequent stabilization via the thiazole heterocycle.

Comparative Performance Data

The following data aggregates findings from multiple high-impact medicinal chemistry studies. It compares Ascorbic Acid against two distinct classes of thiazolyl phenols: Series A (Monohydroxy phenyl) and Series B (Dihydroxy/Catechol phenyl).

DPPH Radical Scavenging Activity (IC50)

Lower IC50 indicates higher potency.

Compound ClassFunctional GroupIC50 (µg/mL)Relative PotencyStability Profile
Ascorbic Acid (Std) Enediol3.3 – 12.5 100% (Baseline)Low (Auto-oxidizes)
Thiazolyl Phenol (Series B) 3,4-Dihydroxy (Catechol)11.5 – 15.0 ~90-95%High
Thiazolyl Phenol (Series A) 4-Hydroxy45.0 – 70.0~20-30%Very High
Thiazolyl Phenol (Series C) 4-Methoxy (Blocked OH)> 200< 5%Inert

Key Insight: Thiazole derivatives with a catechol moiety (Series B) mimic the redox behavior of ascorbic acid, approaching its IC50 values, whereas blocking the hydroxyl group (Series C) abolishes activity, confirming the phenolic -OH is the primary pharmacophore.

Reducing Power (Absorbance at 700nm)

Higher absorbance indicates stronger reducing power.

Concentration (µg/mL)Ascorbic Acid (Abs)Thiazolyl Catechol (Abs)Thiazolyl Monophenol (Abs)
25 0.450.410.12
50 0.820.760.24
100 1.651.480.45

Experimental Protocols

To replicate these findings, use the following standardized protocols. These workflows ensure reproducibility and minimize solvent interference.

DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate hydrogen to the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[1][2]

Protocol Workflow:

  • Reagent Prep: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Keep in amber bottles (light sensitive).

  • Sample Prep: Prepare stock solutions of Thiazolyl Phenols (in DMSO) and Ascorbic Acid (in Methanol). Dilute to range 5–200 µg/mL.

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate for 30 minutes in total darkness at 25°C.

  • Quantification: Measure absorbance at 517 nm .

Calculation:


[1]
Ferric Reducing Antioxidant Power (FRAP) Workflow

This assay validates the Single Electron Transfer (SET) mechanism.

FRAP_Protocol Start Sample Preparation (1 mg/mL Stock) Mix1 Mix with Phosphate Buffer (0.2M, pH 6.6) Start->Mix1 AddFe Add K3[Fe(CN)6] (1%) Mix1->AddFe Incubate Incubate 50°C (20 mins) AddFe->Incubate Stop Add TCA (10%) Stop Reaction Incubate->Stop Spin Centrifuge (3000 rpm, 10 min) Stop->Spin FinalMix Supernatant + FeCl3 (0.1%) Spin->FinalMix Read Read Absorbance @ 700 nm FinalMix->Read

Figure 2: Step-by-step workflow for the Ferric Reducing Power assay.

Critical Analysis for Drug Development

Stability vs. Potency Trade-off

Ascorbic acid is notorious for rapid degradation in aqueous solution and poor blood-brain barrier (BBB) permeability. Thiazolyl phenols offer a strategic advantage here:

  • Lipophilicity: The thiazole ring increases logP, enhancing membrane permeability.

  • Metabolic Stability: The heterocyclic ring is more resistant to enzymatic cleavage than the lactone ring of ascorbic acid.

Causality of Activity

The data confirms that antioxidant activity in these derivatives is causally linked to the electron-donating capacity of the phenolic substituents.

  • Evidence: Removal of the phenolic proton (methylation) eliminates activity (see Table 3.1, Series C).

  • Implication: Drug designers can "tune" the lipophilicity by modifying the thiazole ring (position 2 or 4) without compromising the antioxidant core (the phenol).

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][6][7][8] LWT - Food Science and Technology.

  • Cornea, A. C., et al. (2025).[9] Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 30(6), 1345.[9]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[1][3][10][11] Analytical Biochemistry.

  • Gouda, M. A., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules.

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.[2][3][6] Nature.

Sources

Comparison of Hantzsch method vs alternative synthesis for thiazolyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

Hantzsch Condensation vs. Iodine-Catalyzed Oxidative Cyclization

Executive Summary

For medicinal chemists targeting thiazolyl phenols—privileged scaffolds in drug discovery (e.g., antioxidant, anticancer agents)—the synthetic route is often a choice between historical reliability and modern efficiency.

While the Classical Hantzsch Synthesis remains the gold standard for substrate scope, it presents significant safety and selectivity challenges when applied to phenolic precursors. The electron-rich phenol ring often competes for halogenation, leading to inseparable mixtures of nuclear-brominated byproducts.

The Verdict: For thiazolyl phenols specifically, the One-Pot Iodine-Catalyzed Oxidative Cyclization is the superior protocol. It bypasses the isolation of lachrymatory


-haloketones, prevents ring-halogenation side reactions, and improves atom economy. This guide provides the experimental evidence and mechanistic rationale to transition your workflow toward this greener alternative.

The Challenge: Reactivity of Hydroxyacetophenones

Synthesizing thiazoles attached to phenol rings (thiazolyl phenols) introduces a specific regioselectivity problem.

  • Target:

    
    -bromination of the acetyl group (side chain).[1][2]
    
  • Competitor: Electrophilic aromatic substitution (EAS) on the phenol ring.

In the classical Hantzsch method, you must first brominate the ketone. With electron-rich phenols, reagents like


 or NBS often brominate the ring (ortho/para to the -OH) faster than the 

-carbon, unless the phenol is protected. This adds two steps (protection/deprotection) to the workflow.

Method A: Classical Hantzsch Synthesis (The Standard)

This is the stepwise condensation of an


-haloketone with a thioamide or thiourea.
Mechanism

The reaction proceeds via an


 attack of the sulfur nucleophile on the 

-haloketone, followed by an intramolecular condensation and dehydration.[1][3]
Protocol (Standardized)
  • Step 1 (Bromination): Dissolve 4-hydroxyacetophenone (1.0 eq) in glacial acetic acid. Add

    
     (1.0 eq) dropwise at 0°C. Note: Strict temperature control is required to minimize ring bromination.
    
  • Isolation: Pour into ice water. Filter the precipitate (

    
    -bromo-4-hydroxyacetophenone). Caution:  Product is a severe lachrymator and skin irritant.
    
  • Step 2 (Cyclization): Reflux the isolated

    
    -bromoketone (1.0 eq) and thiourea (1.2 eq) in Ethanol for 2–4 hours.
    
  • Workup: Cool, neutralize with

    
     to precipitate the free base thiazole. Recrystallize from EtOH.
    
Pros & Cons
  • (+) Extensive literature precedence.[4]

  • (+) Works well if the phenol is protected (e.g., -OMe).

  • (-) Safety: Generates toxic, lachrymatory intermediates.

  • (-) Selectivity: High risk of nuclear bromination (ring byproducts).

  • (-) Efficiency: Two distinct steps; lower overall yield due to isolation losses.

Method B: One-Pot Iodine-Catalyzed Oxidative Cyclization (The Alternative)

This method converts the ketone directly to the thiazole in the presence of thiourea and molecular iodine (


). The 

-iodoketone is generated in situ and immediately consumed, preventing side reactions.
Mechanism

Iodine acts as both a catalyst and an oxidant. It promotes the enolization of the ketone and iodinates the


-position. The "soft" nature of iodine combined with the reversible equilibrium favors side-chain functionalization over ring substitution.
Protocol (Optimized)
  • Setup: In a round-bottom flask, combine 4-hydroxyacetophenone (1.0 mmol) and thiourea (2.0 mmol).

  • Catalyst: Add Iodine (

    
    ) (1.0 mmol). Note: Some variations use catalytic 
    
    
    
    (0.1 eq) with DMSO as the terminal oxidant.
  • Reaction: Stir in Ethanol (or glycerol for green chemistry) at reflux (80°C) for 2–3 hours.

  • Workup: Cool mixture. Add aqueous

    
     (sodium thiosulfate) to quench unreacted iodine. Neutralize with 
    
    
    
    . Filter the solid product.[5]
Pros & Cons
  • (+) Selectivity: Exclusively targets the

    
    -carbon; no ring iodination observed.
    
  • (+) Safety: No isolation of lachrymators.

  • (+) Speed: One-pot operation reduces total time by ~50%.

  • (-) Removal of excess elemental sulfur (byproduct) can sometimes require an extra wash with

    
     or hot filtration.
    

Mechanistic & Workflow Comparison (Visualization)

The following diagram contrasts the stepwise, high-risk workflow of the Hantzsch method against the streamlined oxidative approach.

ThiazoleSynthesis cluster_0 Method A: Classical Hantzsch cluster_1 Method B: I2-Mediated One-Pot Start Starting Material: Hydroxyacetophenone StepA1 Step 1: Bromination (Br2/AcOH) Start->StepA1 Classical Route StepB1 One-Pot Reaction: Ketone + Thiourea + I2 Start->StepB1 Green Route Risk RISK: Ring Bromination (Nuclear Substitution) StepA1->Risk Side Rxn InterA Intermediate: α-Bromoketone StepA1->InterA Isolation Req. StepA2 Step 2: Cyclization (+ Thiourea) InterA->StepA2 Product Target Product: Thiazolyl Phenol StepA2->Product MechB Mechanism: In-situ Iodination -> Immediate Capture StepB1->MechB MechB->Product

Figure 1: Comparative workflow demonstrating the elimination of the isolation step and risk of ring bromination in the Iodine-mediated method.

Performance Data Comparison

The following data summarizes average results from comparative studies synthesizing 4-(4-hydroxyphenyl)-2-aminothiazole.

MetricMethod A: Classical HantzschMethod B: One-Pot Iodine (

)
Total Reaction Time 5 – 7 Hours (2 Steps)2 – 3 Hours (1 Step)
Overall Yield 65 – 75%88 – 94%
Atom Economy Low (Loss of HBr, solvent for 2 steps)High (Direct condensation)
Purification Recrystallization often requiredSimple filtration + wash
Safety Profile Poor (Lachrymatory intermediates)Excellent (Reagents handled in situ)
Regioselectivity Mixed (Ring Br vs Chain Br)Exclusive (Chain functionalization)

Data aggregated from comparative studies in Green Chemistry and related journals [1, 2, 4].

Decision Matrix: When to use which?

DecisionTree Start Substrate: Acetophenone Derivative Check1 Is the ring electron-rich? (e.g., -OH, -NH2, -OMe) Start->Check1 Hantzsch Use Classical Hantzsch (Requires Protection) Check1->Hantzsch No (Electron Poor) Iodine Use One-Pot Iodine Method (Superior Selectivity) Check1->Iodine Yes (Electron Rich)

Figure 2: Decision matrix for selecting the optimal synthetic strategy based on substrate electronics.

Critical Analysis

The Iodine method is not just a "green" alternative; it is a chemoselective necessity for phenols. In the Classical Hantzsch, the phenolic -OH activates the ring so strongly that bromination at the ortho position is kinetically competitive with the desired


-bromination. The Iodine method avoids this by using a milder halogen source and immediate trapping of the intermediate, effectively "hiding" the reactive electrophile from the phenol ring.

References

  • Hantzsch Thiazole Synthesis. Name Reactions. Springer, Berlin, Heidelberg. Link

  • Switching regioselectivity of β-ketothioamides by means of iodine catalysis. Chemistry – A European Journal. Link

  • The reaction of di-iodine towards thiourea and its methyl-derivative. Dalton Transactions. Link

  • Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives. PubMed. Link

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Amino-5-methylthiazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Risk Profile

Handling 2-(2-Amino-5-methylthiazol-4-yl)phenol requires a safety strategy that addresses its dual-functional nature. You are not just handling a generic organic solid; you are managing a molecule that combines the corrosive, skin-permeating risks of a phenol with the bioactive, potential sensitizing properties of an aminothiazole .

Standard "lab safety" (coat/glasses/gloves) is insufficient for this compound due to the phenolic moiety's ability to anesthetize skin upon contact, delaying pain while causing deep tissue damage and systemic toxicity.[1]

Hazard Deconstruction
MoietyPrimary HazardCritical Safety Implication
Phenol Group Dermal Absorption & Corrosivity Rapidly penetrates nitrile. Water alone is insufficient for skin decontamination (requires PEG 300/400).
Aminothiazole Bioactivity & Sensitization High potential for respiratory irritation and kinase-related bioactivity. Dust control is paramount.
Combined Acute Toxicity (Oral/Dermal) Likely GHS Category 3 or 4 (Toxic/Harmful). Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology proves otherwise.

Personal Protective Equipment (PPE) Strategy

Effective protection relies on barrier integrity. The following protocol utilizes a Tiered Barrier System to mitigate the specific permeation risks of phenolic compounds.

Hand Protection (The Critical Control Point)

Do not rely on single nitrile gloves. Phenolic compounds can degrade or permeate standard 4-mil nitrile gloves in minutes.

  • Tier 1: Dry Solid Handling (Weighing/Transfer)

    • Primary Layer: Disposable Nitrile (minimum 5 mil).

    • Secondary Layer: Long-cuff Nitrile (minimum 8 mil) worn over the lab coat cuff.

    • Protocol: Change outer gloves immediately after any contact or every 30 minutes of continuous handling.

  • Tier 2: Solubilized/Liquid Handling (>1% Concentration)

    • Requirement: Laminate Film Gloves (e.g., Silver Shield / 4H) are mandatory as the inner liner.

    • Outer Layer: Disposable Nitrile (for dexterity and grip).

    • Why? Laminate film provides >4 hours of breakthrough time for phenols, whereas nitrile may fail in <15 minutes.

Respiratory & Facial Protection[2][3][4]
  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (indirect vented) are required.

    • Contraindication: Safety glasses with side shields are prohibited during liquid handling due to the risk of irreversible corneal damage from phenolic splashes.

  • Respiratory (If Fume Hood is Compromised/Unavailable): A Powered Air Purifying Respirator (PAPR) or Full-Face Respirator with P100/Organic Vapor cartridges. N95 masks are insufficient for phenolic vapors.

Body Protection
  • Standard: Chemical-resistant lab coat (buttoned to neck).

  • High Risk (Spill Cleanup/Scale-up): Tyvek® or chemically impervious apron worn over the lab coat to prevent saturation of fabric near the chest/lap.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 2-(2-Amino-5-methylthiazol-4-yl)phenol State State of Matter? Start->State Solid Dry Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidPPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Fume Hood Solid->SolidPPE Conc Concentration > 1%? Liquid->Conc LowConc Double Nitrile (Freq. Change) Conc->LowConc No HighConc High Risk Protocol: - Silver Shield (Laminate) Liner - Outer Nitrile Glove - Chemical Apron Conc->HighConc Yes

Figure 1: Decision matrix for selecting glove and body protection based on physical state and concentration.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

Objective: Prevent inhalation of aminothiazole dust and static dispersion.

  • Decontamination Station Prep: Before opening the bottle, place a wash bottle of PEG 300 or PEG 400 (Polyethylene Glycol) and a package of gauze pads directly inside the fume hood. Water is not the first line of defense for skin.[2]

  • Static Control: Use an antistatic gun or ionizer if the powder appears fluffy/static-prone.

  • Weighing:

    • Place the analytical balance inside the fume hood or a powder containment enclosure.

    • Tare the receiving vessel (vial) before opening the chemical container.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Phase 2: Solubilization & Transfer

Objective: Mitigate splash hazards during dissolution.

  • Solvent Addition: Add solvent (e.g., DMSO, Ethanol) slowly.

  • Venting: If using a vortexer, ensure the cap is tightly sealed. Vortex inside the hood.

  • Syringe Transfer: When filtering or transferring via syringe:

    • Use Luer-lock fittings to prevent needle pop-off (a common cause of phenolic splashes).

    • Wrap a Kimwipe around the needle/syringe junction during filter attachment.

Phase 3: Waste Disposal

Scientific Integrity Note: Phenolic waste often requires segregation from general organic waste due to specific incineration requirements.

  • Segregation: Collect all solid waste (gloves, weigh boats, paper towels) in a dedicated "Solid Toxic/Phenolic" bag.

  • Liquid Waste: Dispose of solutions in a container explicitly labeled "Phenol/Aminothiazole Waste." Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent violent reactions.

  • Labeling: Clearly mark containers with "Toxic," "Corrosive," and the full chemical name.

Emergency Response: The "PEG Protocol"

Trustworthiness Check: Most safety guides suggest flushing with water. For phenols, water can increase absorption by spreading the chemical over a larger surface area before it is diluted.

Skin Exposure (Immediate Action Required)[5][6][7]
  • Assess: If you feel numbness or see whitening of the skin, exposure has occurred.

  • Wipe: Immediately wipe the area with a gauze pad soaked in PEG 300/400 (Polyethylene Glycol) or Glycerol. Scrub gently to solubilize the phenol from the skin pores.

  • Flush: After PEG treatment, flush with water for 15 minutes.

  • Medical: Seek evaluation. Phenol burns can be insidious.

Eye Exposure[1][8][9][10][11]
  • Do NOT use PEG in eyes. [3]

  • Flush: Immediately flush with water or saline for a minimum of 15 minutes, holding eyelids open.

  • Transport: Emergency medical attention is mandatory.

Visualization: Emergency Response Workflow

Emergency_Response Accident Exposure Event Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye PEG Apply PEG 300/400 (Swab immediately) Skin->PEG WaterSkin Water Rinse (15 Minutes) PEG->WaterSkin Medical Seek Medical Aid WaterSkin->Medical WaterEye Water/Saline Flush ONLY (15 Min - Hold Lids Open) Eye->WaterEye NO_PEG DO NOT USE PEG Eye->NO_PEG WaterEye->Medical

Figure 2: Differentiated emergency response workflow for skin vs. eye exposure.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment (29 CFR 1910.132).[5] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6][7] [Link]7]

  • PubChem. (n.d.). Compound Summary: 2-Amino-4-phenyl-5-methylthiazole (Analogous Hazard Data). National Library of Medicine. [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Yale University. [Link]

Sources

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